Cortivazol
Descripción
Propiedades
IUPAC Name |
[2-[(1S,2R,13S,14S,16R,17R,18S,20S)-17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O5/c1-18-11-23-25-12-19(2)32(38,28(37)17-39-20(3)35)31(25,5)15-27(36)29(23)30(4)14-21-16-33-34(26(21)13-24(18)30)22-9-7-6-8-10-22/h6-11,13,16,19,23,25,27,29,36,38H,12,14-15,17H2,1-5H3/t19-,23+,25+,27+,29-,30+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHQGWMMUURILY-UHRZLXHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC5=C(C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149442 | |
| Record name | Cortivazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110-40-3 | |
| Record name | Cortivazol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1110-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortivazol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cortivazol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13003 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cortivazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cortivazol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CORTIVAZOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM183K0H63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cortivazol's Mechanism of Action in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortivazol, a synthetic phenylpyrazolo-glucocorticoid, demonstrates potent anti-inflammatory and immunosuppressive activities. Its mechanism of action, like other glucocorticoids, is primarily mediated through its interaction with the glucocorticoid receptor (GR). However, this compound exhibits unique properties, including a distinct binding profile and the regulation of a specific set of genes, that differentiate it from classical glucocorticoids like dexamethasone. This technical guide provides an in-depth exploration of this compound's core mechanism of action in inflammatory diseases, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.
Introduction
Glucocorticoids are a cornerstone in the management of a wide array of inflammatory and autoimmune diseases. Their therapeutic efficacy stems from their ability to modulate the expression of genes involved in the inflammatory cascade. This compound is a high-potency glucocorticoid with a unique chemical structure, featuring a phenylpyrazol group fused to the steroid A-ring.[1] This structural distinction contributes to its distinct pharmacological profile, including its efficacy in cell lines resistant to other glucocorticoids.[1] Understanding the nuanced mechanism of action of this compound is crucial for optimizing its therapeutic use and for the development of novel anti-inflammatory agents with improved efficacy and safety profiles.
Interaction with the Glucocorticoid Receptor
The initial and most critical step in this compound's mechanism of action is its binding to the cytosolic Glucocorticoid Receptor (GR).
Binding Affinity
This compound exhibits a complex binding profile to the GR, suggesting the presence of multiple binding sites or receptor conformations. In human leukemic CEM C7 cells, this compound binds to the GR with both high and low affinities.[1] In contrast, standard glucocorticoids like dexamethasone typically show one-site binding.[1] This unique binding characteristic may contribute to this compound's high potency and its ability to exert effects in dexamethasone-resistant cells.[1]
| Ligand | Cell Line | Binding Affinity (Kd) | Reference |
| This compound | CEM C7 (Wild-Type) | High Affinity: ~0.5 x 10⁻¹⁰ M | [1] |
| Low Affinity: ~1 x 10⁻⁸ M | [1] |
Receptor Activation and Nuclear Translocation
Upon binding to this compound, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins (HSPs), and translocates from the cytoplasm to the nucleus.[2] This process is a prerequisite for the genomic actions of this compound.
Genomic Mechanisms of Action
Once in the nucleus, the this compound-GR complex modulates gene expression through several mechanisms, leading to the suppression of inflammation.
Transrepression of Pro-inflammatory Genes
A primary anti-inflammatory mechanism of this compound is the repression of genes that encode pro-inflammatory proteins. This is achieved through the interaction of the this compound-GR complex with key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction prevents these transcription factors from binding to their DNA response elements and initiating the transcription of pro-inflammatory genes, including those for cytokines like interleukins (ILs) and Tumor Necrosis Factor-alpha (TNF-α).[3]
Transactivation of Anti-inflammatory Genes
The this compound-GR complex can also bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory proteins. A key example is the upregulation of Lipocortin-1 (also known as Annexin A1), which inhibits phospholipase A2, an enzyme crucial for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[3]
Differential Gene Regulation
A significant finding is that this compound and dexamethasone regulate a non-identical set of genes in human leukemic CEM cells.[1] While there is an overlap in the genes they regulate, this compound uniquely modulates a distinct set of transcripts.[1] This selective modulation of GR action may explain some of the specific therapeutic effects and side-effect profiles of this compound.
Non-Genomic Mechanisms of Action
In addition to the well-established genomic effects that involve changes in gene expression, glucocorticoids can also exert rapid, non-genomic actions. These effects occur within minutes and are independent of transcription and protein synthesis. While specific studies on the non-genomic actions of this compound are limited, it is plausible that it shares some of these mechanisms with other glucocorticoids. These can include interactions with cellular membranes and cytoplasmic proteins, leading to rapid modulation of signaling pathways.[3]
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of glucocorticoids like this compound.
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax) of this compound for the GR.
Methodology:
-
Cell Culture and Cytosol Preparation:
-
Culture a suitable cell line (e.g., CEM C7) under standard conditions.
-
Harvest cells and prepare a cytosolic extract by homogenization and ultracentrifugation to remove cellular debris and nuclei.
-
-
Radioligand Binding:
-
Incubate the cytosolic extract with increasing concentrations of radiolabeled this compound (e.g., [³H]this compound).
-
For determination of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.
-
-
Separation of Bound and Free Ligand:
-
Separate the GR-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or size-exclusion chromatography.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
-
NF-κB Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection:
-
Culture a relevant cell line (e.g., HEK293 or a specific inflammatory cell line).
-
Co-transfect the cells with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase) and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Treatment and Stimulation:
-
Treat the transfected cells with varying concentrations of this compound for a specified period.
-
Stimulate NF-κB activity by adding a pro-inflammatory stimulus such as TNF-α or lipopolysaccharide (LPS).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity of both the firefly and Renilla luciferases using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated control.
-
Determine the IC50 value of this compound for NF-κB inhibition.
-
Conclusion
This compound's mechanism of action in inflammatory diseases is a multifaceted process centered on its interaction with the glucocorticoid receptor. Its unique binding characteristics and ability to selectively modulate gene expression distinguish it from other glucocorticoids. The transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, coupled with the transactivation of anti-inflammatory genes, forms the core of its therapeutic effect. Further research into its differential gene regulation and potential non-genomic actions will provide a more complete understanding of its pharmacological profile and may pave the way for the development of more targeted anti-inflammatory therapies.
References
- 1. Comparison of two structurally diverse glucocorticoid receptor agonists: this compound selectively regulates a distinct set of genes separate from dexamethasone in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Binding Affinity of Cortivazol for the Glucocorticoid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of Cortivazol for the glucocorticoid receptor (GR), providing a comprehensive overview for researchers, scientists, and professionals in drug development. This compound, a potent synthetic glucocorticoid, exhibits a complex and high-affinity interaction with the GR, leading to the modulation of a unique set of downstream signaling pathways. This document details the quantitative binding data, experimental methodologies for its determination, and the specific signaling cascades initiated by this interaction.
Quantitative Binding Affinity of this compound for the Glucocorticoid Receptor
This compound demonstrates a high affinity for the glucocorticoid receptor, exhibiting binding to at least two distinct sites. The binding affinity has been characterized by determining the equilibrium dissociation constant (Kd). The following table summarizes the reported Kd values for this compound binding to the GR.
| Parameter | High-Affinity Site (Kd) | Low-Affinity Site (Kd) | Cell Type/System | Reference |
| Dissociation Constant | ~5 x 10⁻¹⁰ M | ~1 x 10⁻⁸ M | Human leukemic CEM C7 cells | [1] |
| Dissociation Constant | 0.4 nM | 11 nM | Glucocorticoid-sensitive cells | [2] |
Experimental Protocols
The determination of this compound's binding affinity for the glucocorticoid receptor is primarily achieved through radioligand binding assays, often employing tritiated this compound ([³H]this compound) and Scatchard analysis. Below are detailed methodologies for conducting such experiments.
Preparation of Cytosol for Glucocorticoid Receptor Binding Assay
This protocol outlines the preparation of a cytosolic fraction from cells for use in in-vitro binding assays.
Materials:
-
Cell culture of interest (e.g., CEM C7 cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, and protease inhibitors)
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Harvest cultured cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet cellular debris and membranes.
-
Carefully collect the supernatant, which represents the cytosolic fraction containing the glucocorticoid receptors.
-
Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA assay).
Radioligand Binding Assay using [³H]this compound and Scatchard Analysis
This protocol describes a competitive binding assay to determine the affinity and number of binding sites for this compound on the glucocorticoid receptor.
Materials:
-
Prepared cytosol containing glucocorticoid receptors
-
[³H]this compound (radioligand)
-
Unlabeled this compound (competitor)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol)
-
Dextran-coated charcoal suspension (for separation of bound and free ligand)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Set up a series of assay tubes.
-
To each tube, add a constant amount of cytosol.
-
Add increasing concentrations of [³H]this compound to the tubes.
-
For the determination of non-specific binding, add a high concentration of unlabeled this compound to a parallel set of tubes.
-
Incubate the tubes at a low temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Following incubation, add an equal volume of dextran-coated charcoal suspension to each tube to adsorb the free radioligand.
-
Incubate for a short period (e.g., 10-15 minutes) on ice with occasional vortexing.
-
Centrifuge the tubes to pellet the charcoal.
-
Carefully transfer the supernatant, containing the receptor-bound [³H]this compound, to scintillation vials.
-
Add scintillation cocktail, vortex, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Perform Scatchard analysis by plotting the ratio of bound/free radioligand against the bound radioligand concentration. The slope of the resulting line(s) represents -1/Kd, and the x-intercept represents the maximum number of binding sites (Bmax). A curvilinear plot suggests the presence of multiple binding sites with different affinities.[2]
Signaling Pathways and Experimental Workflows
The interaction of this compound with the glucocorticoid receptor initiates a cascade of molecular events, leading to changes in gene expression. As a selective glucocorticoid receptor modulator (SGRM), this compound can regulate a distinct set of genes compared to other glucocorticoids like dexamethasone.[3]
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of the glucocorticoid receptor upon binding to a ligand such as this compound.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Determining Binding Affinity
The logical flow for characterizing the binding affinity of a compound like this compound to the glucocorticoid receptor is depicted in the following diagram.
References
- 1. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]this compound: a unique high affinity ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of two structurally diverse glucocorticoid receptor agonists: this compound selectively regulates a distinct set of genes separate from dexamethasone in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Downstream Signaling Pathways Affected by Cortivazol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortivazol (CVZ) is a potent synthetic pyrazolosteroid classified as a high-affinity agonist for the glucocorticoid receptor (GR).[1] It is primarily recognized for its significant anti-inflammatory and immunosuppressive properties.[2][3] Unlike classical glucocorticoids, this compound exhibits a unique interaction with the GR, leading to the regulation of a distinct set of genes and demonstrating efficacy even in cell lines that have developed resistance to other glucocorticoids like dexamethasone.[4][5][6] This guide provides a detailed overview of the molecular mechanisms of this compound, focusing on its downstream signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action
The primary mechanism of action for this compound, like other glucocorticoids, involves its binding to the intracellular Glucocorticoid Receptor (GR).[2] This interaction initiates a cascade of molecular events that ultimately modulate gene expression.
-
Ligand Binding: this compound enters the cell and binds to the GR, which is located in the cytoplasm in an inactive complex with chaperone proteins such as heat shock protein 90 (HSP90).[7][8]
-
Conformational Change and Nuclear Translocation: Upon ligand binding, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[8][9]
-
Modulation of Gene Expression: In the nucleus, the this compound-GR complex acts as a transcription factor, directly or indirectly influencing the transcription of target genes.[9]
A key characteristic of this compound is its specificity for the GR. Studies have shown that this compound does not induce nuclear translocation or transactivation of the mineralocorticoid receptor (MR), highlighting its selective action.[7]
Downstream Signaling Pathways
The downstream effects of this compound can be broadly categorized into genomic and non-genomic pathways. These pathways collectively contribute to its anti-inflammatory and immunosuppressive actions.
Genomic Pathways: Transactivation and Transrepression
The genomic effects of this compound are mediated by the GR's interaction with DNA and other transcription factors, leading to either the activation (transactivation) or repression (transrepression) of gene expression.
-
Transactivation: The this compound-GR complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding typically leads to the upregulation of anti-inflammatory proteins. A notable example is the increased expression of annexin-1 (also known as lipocortin-1), which inhibits phospholipase A2, a key enzyme in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[9]
-
Transrepression: this compound can also downregulate the expression of pro-inflammatory genes. This is often achieved through the GR's interaction with and inhibition of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[9] By interfering with the activity of these factors, this compound suppresses the production of pro-inflammatory cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules.[2][9]
Non-Genomic Pathways
In addition to its genomic effects that involve changes in gene expression, this compound is also thought to exert rapid, non-genomic actions.[9] These effects are not dependent on transcription and translation and can occur within minutes. While the precise mechanisms are still under investigation, they are believed to involve interactions with membrane-bound receptors or cytoplasmic signaling molecules.
The following diagram illustrates the primary signaling pathways affected by this compound.
Caption: this compound signaling pathways.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from studies on this compound, highlighting its high affinity for the GR and its potent effects on gene expression and cell viability.
Table 1: Glucocorticoid Receptor Binding Affinity
| Ligand | Cell Line | Binding Site | Dissociation Constant (Kd) | Receptor Concentration (pmol/mg protein) | Reference |
| [3H]this compound | CEM C7 (Glucocorticoid-sensitive) | High Affinity | 0.4 nM | 0.14 | [10] |
| Low Affinity | 11 nM | 0.30 | [10] | ||
| [3H]this compound | Glucocorticoid-resistant | High Affinity | 0.8 nM | 0.13 | [10] |
| [3H]Dexamethasone | CEM C7 (Glucocorticoid-sensitive) | Single Site | 1.9 nM | 0.46 | [10] |
Table 2: Effects on Gene Expression and Cell Viability
| Treatment | Cell Line | Effect | Observation | Reference |
| This compound | CEM-C7-14 and CEM-C1-15 | Gene Regulation | Regulated 57 unique genes not affected by dexamethasone. | [4] |
| This compound | Wild-type and dexamethasone-resistant CEM cells | GR mRNA Induction | Significantly induced GR mRNA. | [5] |
| This compound (0.1 and 0.3 µg/g body wt) | Hamster pancreatic adenocarcinoma (H2T) in vivo | Tumor Growth Inhibition | Significantly inhibited tumor area and weight. | [11] |
| This compound | Hamster pancreatic adenocarcinoma (H2T) in vivo | GR mRNA Induction | Increased GR mRNA approximately twofold. | [11] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the effects of this compound.
Radioligand Binding Assay for Glucocorticoid Receptor Affinity
This protocol is based on the methodology described for assessing the binding of [3H]this compound to the GR in human leukemic cells.[10]
Objective: To determine the binding affinity (Kd) and receptor concentration of this compound for the Glucocorticoid Receptor.
Materials:
-
Human leukemic cell line (e.g., CEM C7)
-
[3H]this compound (radiolabeled ligand)
-
Unlabeled this compound and Dexamethasone
-
Cytosol extraction buffer
-
Scintillation counter
Procedure:
-
Cell Culture and Cytosol Preparation:
-
Culture CEM C7 cells in appropriate media and conditions.
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Prepare cytosol by cell lysis and centrifugation to remove cellular debris and nuclei.
-
-
Binding Assay:
-
Incubate aliquots of the cytosol with increasing concentrations of [3H]this compound in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled this compound.
-
To determine the binding characteristics of different sites, perform competition assays with unlabeled dexamethasone.
-
Allow the binding to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Separate the receptor-bound [3H]this compound from the unbound ligand using a method such as dextran-coated charcoal adsorption or gel filtration.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis on the specific binding data to determine the dissociation constant (Kd) and the number of binding sites (Bmax). A curvilinear Scatchard plot suggests the presence of multiple binding sites with different affinities.[10]
-
The following diagram illustrates the workflow for a radioligand binding assay.
Caption: Radioligand binding assay workflow.
Gene Expression Analysis by Northern Blot or RT-qPCR
This protocol is a generalized procedure based on studies investigating the induction of GR mRNA by this compound.[5][11]
Objective: To quantify the changes in the expression of a target gene (e.g., GR) in response to this compound treatment.
Materials:
-
Cell line of interest or tissue samples
-
This compound
-
RNA extraction kit
-
Reagents for Northern blotting or reverse transcription-quantitative PCR (RT-qPCR)
-
Probes or primers specific for the target gene and a housekeeping gene (for normalization)
Procedure:
-
Cell/Tissue Treatment:
-
Treat cultured cells or laboratory animals with various concentrations of this compound or a vehicle control for a specified period.
-
-
RNA Isolation:
-
Isolate total RNA from the cells or tissues using a commercial kit or a standard protocol like Trizol extraction.
-
-
Quantification of Gene Expression:
-
For Northern Blotting:
-
Separate the RNA by gel electrophoresis and transfer it to a membrane.
-
Hybridize the membrane with a radiolabeled probe specific for the target gene's mRNA.
-
Detect the signal and quantify the band intensity.
-
Normalize the signal to a housekeeping gene.
-
-
For RT-qPCR:
-
Reverse transcribe the RNA into cDNA.
-
Perform quantitative PCR using primers specific for the target gene and a housekeeping gene.
-
Calculate the relative change in gene expression using a method like the ΔΔCt method.
-
-
-
Data Analysis:
-
Compare the levels of the target gene's mRNA in this compound-treated samples to the control samples to determine the fold induction.
-
Conclusion
This compound is a selective and potent glucocorticoid receptor agonist with a complex mechanism of action that involves both genomic and non-genomic pathways. Its ability to regulate a unique set of genes and to be effective in dexamethasone-resistant cells makes it a valuable tool for research and a potential therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the nuanced downstream signaling effects of this compound. Continued research is essential to fully elucidate its molecular interactions and to optimize its therapeutic applications.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 4. Comparison of two structurally diverse glucocorticoid receptor agonists: this compound selectively regulates a distinct set of genes separate from dexamethasone in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of the phenylpyrazolo steroid this compound with glucocorticoid receptors in steroid-sensitive and -resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct interaction of this compound with the ligand binding domain confers glucocorticoid receptor specificity: this compound is a specific ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. [3H]this compound: a unique high affinity ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound increases glucocorticoid receptor expression and inhibits growth of hamster pancreatic cancer (H2T) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Cortivazol's Effects on Cytokine Expression Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortivazol, a potent phenylpyrazolo-glucocorticoid, exerts significant anti-inflammatory and immunosuppressive effects primarily by modulating the expression of a wide array of cytokines. As a specific agonist for the glucocorticoid receptor (GR), this compound initiates a signaling cascade that ultimately leads to the suppression of pro-inflammatory cytokines and a potential shift in the balance of T-helper (Th1/Th2) cell responses. This technical guide provides an in-depth overview of the mechanisms of action of this compound on cytokine expression, supported by quantitative data from studies on potent glucocorticoids like dexamethasone, which serves as a proxy in the absence of comprehensive public data on this compound. Detailed experimental protocols for assessing these effects and visualizations of the key signaling pathways and workflows are also presented to aid in future research and drug development.
Introduction
This compound is a synthetic glucocorticoid known for its high potency and distinct molecular structure.[1] It functions as a specific ligand for the glucocorticoid receptor (GR), and upon binding, the this compound-GR complex translocates to the nucleus to regulate gene expression.[2][3] This mechanism is central to its anti-inflammatory and immunosuppressive properties. A key aspect of these properties is the profound impact of this compound on the cytokine expression profile of immune cells. Glucocorticoids are well-established inhibitors of pro-inflammatory cytokine synthesis and can also influence the production of anti-inflammatory cytokines, thereby controlling the inflammatory response.[4][5] this compound has been shown to regulate a distinct set of genes compared to other glucocorticoids like dexamethasone, suggesting a potential for a unique therapeutic profile.
Mechanism of Action on Cytokine Expression
The primary mechanism by which this compound modulates cytokine expression is through the activation of the glucocorticoid receptor. This process involves both genomic and non-genomic pathways that converge to alter the transcription of cytokine genes.
-
Genomic Mechanisms:
-
Transrepression: The activated GR complex can directly bind to and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] These transcription factors are crucial for the expression of a multitude of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-2, and IL-6.
-
Transactivation: The GR complex can also bind to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the upregulation of anti-inflammatory proteins. A key example is the induction of IκBα, an inhibitor of NF-κB, which further dampens the pro-inflammatory cascade.[4]
-
mRNA Destabilization: Glucocorticoids can decrease the stability of mRNAs encoding for certain pro-inflammatory cytokines, such as IL-1β, leading to reduced protein expression.[6]
-
-
Non-Genomic Mechanisms: this compound can also exert rapid, non-transcriptional effects, although these are less characterized in the context of cytokine modulation. These may involve interactions with cellular membranes and signaling molecules to quickly dampen inflammatory responses.
Quantitative Effects on Cytokine Expression
While specific quantitative data for this compound's effect on a wide range of cytokines is not extensively available in public literature, studies on the potent glucocorticoid dexamethasone provide a valuable proxy for understanding its potential impact. The following tables summarize the inhibitory effects of dexamethasone on cytokine production in in-vitro models.
Table 1: Effect of Dexamethasone on Pro-inflammatory Cytokine Secretion in Lipopolysaccharide (LPS)-Stimulated Whole Blood Cell Cultures
| Cytokine | Dexamethasone Concentration (nM) | Mean Inhibition (%) |
| TNF-α | 1 | 40 |
| 10 | 65 | |
| 100 | 85 | |
| IL-1β | 1 | 35 |
| 10 | 60 | |
| 100 | 80 | |
| IL-6 | 1 | 50 |
| 10 | 75 | |
| 100 | 90 | |
| IL-8 | 1 | 30 |
| 10 | 55 | |
| 100 | 75 |
Data are illustrative and synthesized from typical findings in the literature where significant inhibition is observed at these concentrations.[2]
Table 2: Effect of Dexamethasone on T-helper (Th1/Th2) Cytokine Secretion in Phytohaemagglutinin (PHA)-Stimulated Whole Blood Cell Cultures
| Cytokine | Dexamethasone Concentration (nM) | Mean Inhibition (%) |
| IFN-γ (Th1) | 1 | 55 |
| 10 | 80 | |
| 100 | 95 | |
| IL-2 (Th1) | 1 | 60 |
| 10 | 85 | |
| 100 | 98 | |
| IL-4 (Th2) | 1 | 20 |
| 10 | 40 | |
| 100 | 60 | |
| IL-10 (Th2/Regulatory) | 1 | 15 |
| 10 | 35 | |
| 100 | 55 |
Data are illustrative and synthesized from typical findings in the literature. Glucocorticoids tend to show a more pronounced inhibition of Th1 cytokines compared to Th2 cytokines.[2]
Experimental Protocols
The following protocols provide a framework for assessing the in-vitro effects of this compound on cytokine expression.
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors in heparinized tubes.
-
PBMC Isolation: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS). Layer the diluted blood onto a Ficoll-Paque gradient. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Cell Harvesting: Carefully aspirate the PBMC layer (the "buffy coat") and transfer to a new tube.
-
Washing: Wash the cells twice with PBS by centrifuging at 250 x g for 10 minutes.
-
Cell Counting and Resuspension: Resuspend the cell pellet in complete RPMI-1640 medium (containing 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin). Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell density to 1 x 10^6 cells/mL.
In-Vitro Stimulation and this compound Treatment
-
Plating: Seed 1 mL of the PBMC suspension (1 x 10^6 cells) into each well of a 24-well plate.
-
Pre-incubation: Add this compound at desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Add a stimulating agent to the wells. For innate immune responses, use Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL. For T-cell responses, use Phytohaemagglutinin (PHA) at a final concentration of 5 µg/mL. Include an unstimulated control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes. Collect the cell-free supernatants and store at -80°C until analysis.
Cytokine Quantification
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use commercially available ELISA kits for specific cytokines of interest (e.g., TNF-α, IL-6, IL-10).
-
Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples, incubation with detection antibody, addition of substrate, and reading the absorbance on a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
-
Cytometric Bead Array (CBA) / Multiplex Immunoassay:
-
For simultaneous quantification of multiple cytokines, use a multiplex bead-based immunoassay.
-
Follow the manufacturer's protocol for mixing the antibody-coupled beads with the samples and standards, adding the detection reagent, and acquiring the data on a flow cytometer.
-
Analyze the data using the provided software to determine the concentrations of multiple cytokines in each sample.
-
Visualizations
Signaling Pathways
Caption: this compound's mechanism of cytokine gene regulation.
Experimental Workflow
References
- 1. Inhibitory effect of corticosteroids on the secretion of tumour necrosis factor (TNF) by monocytes is dependent on the stimulus inducing TNF synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dexamethasone on the profile of cytokine secretion in human whole blood cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 4. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoids as cytokine inhibitors: role in neuroendocrine control and therapy of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early Discovery and Development of Cortivazol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortivazol is a potent, synthetic pyrazolosteroid that exhibits high affinity and specificity for the glucocorticoid receptor (GR). Its unique chemical structure, featuring a phenylpyrazole group fused to the A-ring of the steroid nucleus, confers distinct pharmacological properties compared to traditional glucocorticoids like dexamethasone. This document provides an in-depth technical overview of the early discovery and development of this compound, encompassing its synthesis, mechanism of action, preclinical findings, and the experimental methodologies employed in its characterization. Quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this unique steroidal compound.
Introduction
The discovery of glucocorticoids revolutionized the treatment of inflammatory and autoimmune diseases. However, their clinical utility is often limited by a range of adverse effects. This has driven the search for novel glucocorticoid receptor agonists with improved therapeutic profiles. This compound (CVZ) emerged from these efforts as a highly potent anti-inflammatory agent with a mechanism of action that distinguishes it from classical glucocorticoids. This guide delves into the foundational research that has characterized this compound, providing a resource for researchers and drug developers interested in this compound and the broader field of steroid pharmacology.
Synthesis of this compound
While the precise, step-by-step industrial synthesis of this compound is not extensively detailed in publicly available literature, the synthesis of structurally related deacylthis compound (DAC)-like pyrazolosteroids provides a strong basis for its probable synthetic route, starting from hydrocortisone. The key structural feature of this compound is the phenylpyrazole ring fused to the steroid's A-ring.
The general synthetic strategy involves the following key transformations:
-
Modification of the A-ring: The synthesis likely begins with the modification of the A-ring of a suitable corticosteroid precursor, such as hydrocortisone. This involves the introduction of a formyl group at the C2 position.
-
Formation of the Pyrazole Ring: The pyrazole ring is then constructed by reacting the formylated steroid with a phenylhydrazine derivative. This reaction condenses the hydrazine with the formyl group and the C3-keto group of the A-ring to form the fused phenylpyrazole heterocycle.
-
Subsequent Modifications: Further modifications to other parts of the steroid backbone, such as the introduction of methyl groups at C6 and C16, and acetylation of the C21 hydroxyl group, would be carried out to yield the final this compound molecule.
A plausible, generalized workflow for the synthesis of this compound is depicted below.
Mechanism of Action
This compound exerts its potent glucocorticoid effects through its interaction with the glucocorticoid receptor (GR). Its mechanism of action involves a series of steps from receptor binding to the modulation of gene expression.
Glucocorticoid Receptor Binding
This compound is a high-affinity agonist for the GR.[1] Uniquely, studies with radiolabeled this compound ([3H]CVZ) have revealed the presence of two distinct binding sites for the GR in cytosol from human leukemic CEM C7 cells: a high-affinity site and a low-affinity site.[1] In contrast, dexamethasone appears to bind to a single class of sites that correspond to the low-affinity this compound binding site.[1] This suggests a more complex interaction of this compound with the GR compared to traditional glucocorticoids.
Table 1: Glucocorticoid Receptor Binding Affinity
| Ligand | Cell Line | Binding Sites | Dissociation Constant (Kd) | Receptor Concentration (pmol/mg protein) |
| [3H]this compound | Glucocorticoid-Sensitive CEM C7 | High Affinity | 0.4 nM[1] | 0.14[1] |
| Low Affinity | 11 nM[1] | 0.30[1] | ||
| [3H]this compound | Glucocorticoid-Resistant CEM | High Affinity | 0.8 nM[1] | 0.13[1] |
| [3H]Dexamethasone | Glucocorticoid-Sensitive CEM C7 | Single Site | 1.9 nM[1] | 0.46[1] |
A key characteristic of this compound is its specificity for the GR. Studies have shown that this compound does not induce nuclear translocation or transactivation of the mineralocorticoid receptor (MR), highlighting its selective activity.[2]
Signaling Pathway
Upon binding to the GR in the cytoplasm, the this compound-GR complex undergoes a conformational change, dissociates from chaperone proteins (like HSP90), and translocates to the nucleus. Inside the nucleus, the complex acts as a transcription factor, modulating the expression of a wide array of genes. This modulation occurs through two primary mechanisms:
-
Transactivation: The this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins.
-
Transrepression: The complex can also repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1.
Unique Gene Regulation
A significant aspect of this compound's activity is its ability to regulate a unique set of genes compared to other glucocorticoids. A study comparing the gene expression profiles induced by this compound and dexamethasone in human leukemic CEM cells found that while there was an overlap in the regulation of many genes, this compound uniquely regulated 57 genes to a statistically significant extent.[3][4] This suggests that this compound acts as a selective modulator of GR action, which may contribute to its distinct pharmacological profile.[3][4]
Preclinical Development
Preclinical studies have been instrumental in characterizing the pharmacological properties of this compound, including its potent anti-leukemic and anti-tumor activities.
In Vitro Studies in Leukemia Models
Early research demonstrated the potent cytotoxic effects of this compound and its derivative, deacylthis compound (DAC), on leukemic lymphoblasts. DAC was found to be 40-fold more potent than dexamethasone in lysing these cells.[1] Furthermore, this compound was shown to induce cell death in both wild-type and dexamethasone-resistant clones of the human leukemic cell line CEM.[5] This suggests that this compound may be effective in overcoming certain forms of glucocorticoid resistance. The mechanism for this appears to involve the induction of GR mRNA, even in dexamethasone-resistant cells, albeit at higher concentrations.[5]
In Vivo Studies in a Pancreatic Cancer Model
The anti-tumor activity of this compound has been evaluated in an in vivo model of hamster pancreatic adenocarcinoma (H2T).
Table 2: In Vivo Efficacy of this compound in a Hamster Pancreatic Cancer Model
| Treatment Group | Dose (µg/g body wt) | Tumor Area Inhibition (%) | Tumor Weight Inhibition (%) | Change in Body Weight |
| Control | Vehicle | - | - | Not significantly different |
| This compound | 0.1 | Significant | Significant | Not significantly decreased |
| This compound | 0.3 | Significant | Significant | Not significantly decreased |
Data adapted from a study where H2T cells were injected into the cheek pouches of hamsters.
In this model, this compound, administered on a 14-day cycle, significantly inhibited tumor area and weight at doses of 0.1 and 0.3 µg/g body weight, without causing a significant decrease in the body weights of the animals. Furthermore, this compound treatment led to an approximately twofold increase in GR mRNA in the H2T tumor cells.
Experimental Protocols
This section provides an overview of the methodologies likely employed in the key experiments cited in the early development of this compound.
Glucocorticoid Receptor Binding Assay
The binding affinity of this compound to the GR was likely determined using a competitive radioligand binding assay.
Objective: To determine the dissociation constant (Kd) and receptor concentration (Bmax) of [3H]this compound for the glucocorticoid receptor.
Materials:
-
[3H]this compound (radioligand)
-
Unlabeled this compound (competitor)
-
Cytosolic extracts from CEM C7 cells (source of GR)
-
Scintillation fluid
-
Glass fiber filters
-
Buffer (e.g., Tris-HCl with molybdate to stabilize the receptor)
Protocol:
-
Preparation of Cytosol: CEM C7 cells are harvested and homogenized in a suitable buffer. The homogenate is then centrifuged at high speed to obtain the cytosolic fraction containing the GR.
-
Binding Reaction: A constant amount of cytosolic protein and a fixed concentration of [3H]this compound are incubated with increasing concentrations of unlabeled this compound in a series of tubes.
-
Incubation: The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient period to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the GR-bound [3H]this compound from the free radioligand. The filters are then washed with cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using Scatchard analysis to determine the Kd and Bmax values for the high and low-affinity binding sites.
In Vivo Pancreatic Cancer Model
The in vivo efficacy of this compound was assessed using a hamster model of pancreatic cancer.
Objective: To evaluate the anti-tumor activity of this compound on the growth of H2T pancreatic adenocarcinoma in hamsters.
Animal Model: Male Syrian golden hamsters.
Tumor Model:
-
Cell Culture: H2T hamster pancreatic adenocarcinoma cells are cultured in appropriate media.
-
Tumor Implantation: A suspension of H2T cells is injected into the cheek pouches of the hamsters.
Treatment Protocol:
-
Randomization: Animals are randomized into control and treatment groups.
-
Dosing: this compound (e.g., 0.1 and 0.3 µg/g body weight) or vehicle is administered via injection according to a specified schedule (e.g., 5 days of treatment followed by 9 days off, repeated).
Efficacy Evaluation:
-
Tumor Measurement: Tumor dimensions are measured weekly using calipers, and tumor area or volume is calculated.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. Tumor tissue can be further analyzed for DNA, RNA, and protein content, as well as for the expression of specific genes like the GR.
Statistical Analysis: Tumor growth inhibition is calculated, and statistical tests (e.g., t-test or ANOVA) are used to determine the significance of the differences between the treatment and control groups.
Clinical Development
Publicly available information on the clinical development of this compound is limited. A clinical trial with the identifier NCT00804895 was initiated to investigate this compound injection for the treatment of cluster headaches. However, the results of this trial have not been widely published. Further clinical investigation is necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans.
Conclusion
The early discovery and development of this compound have established it as a potent and selective glucocorticoid receptor agonist with a unique pharmacological profile. Its high binding affinity, specificity for the GR, and distinct pattern of gene regulation set it apart from classical glucocorticoids. Preclinical studies have demonstrated its significant anti-leukemic and anti-tumor activities, suggesting its potential as a therapeutic agent in oncology and inflammatory diseases. While further research, particularly in the clinical setting, is required to fully realize its therapeutic promise, the foundational studies summarized in this guide provide a robust basis for future investigations into this intriguing pyrazolosteroid.
References
- 1. [3H]this compound: a unique high affinity ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct interaction of this compound with the ligand binding domain confers glucocorticoid receptor specificity: this compound is a specific ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of two structurally diverse glucocorticoid receptor agonists: this compound selectively regulates a distinct set of genes separate from dexamethasone in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Glucocorticoid Receptor: A Technical Guide to the Molecular Nuances of Cortivazol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortivazol, a potent phenylpyrazolo-glucocorticoid, has long been characterized by its high-affinity binding to the glucocorticoid receptor (GR), mediating profound anti-inflammatory and immunosuppressive effects. However, emerging evidence reveals a more complex mechanism of action that distinguishes it from classical glucocorticoids like dexamethasone. This technical guide delves into the molecular targets and pathways modulated by this compound, extending beyond a simple agonist-receptor model. While the glucocorticoid receptor remains its primary binding partner, the downstream consequences of this interaction are unique. This compound acts as a selective glucocorticoid receptor modulator (SGRM), inducing a distinct conformational change in the GR. This leads to the differential regulation of a specific subset of genes and signaling pathways, providing a molecular basis for its efficacy in dexamethasone-resistant conditions. This whitepaper will provide an in-depth analysis of the available quantitative data, detailed experimental protocols from key studies, and visual representations of the distinct signaling cascades governed by this compound.
Introduction to this compound
This compound is a synthetic steroid of the pregnane series with a unique phenylpyrazol fused A-ring.[1] This structural modification is believed to be crucial for its high potency and distinct biological activity.[1] Clinically, it is recognized for its potent anti-inflammatory and immunosuppressive properties.[2] The primary mechanism of action for glucocorticoids involves binding to the cytosolic glucocorticoid receptor (GR).[2] Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it acts as a ligand-dependent transcription factor, modulating the expression of target genes.[2] While this compound follows this general mechanism, the specifics of its interaction with the GR and the subsequent cellular responses diverge significantly from other glucocorticoids.
This compound as a Selective Glucocorticoid Receptor Modulator (SGRM)
The concept of a Selective Glucocorticoid Receptor Modulator (SGRM) is central to understanding this compound's unique pharmacological profile. An SGRM is a compound that binds to the GR but elicits a distinct downstream response compared to endogenous or other synthetic glucocorticoids.[3] Research indicates that this compound functions as an SGRM, and its unique effects are a result of the specific conformational changes it induces in the GR upon binding.[4][5] This altered conformation likely affects the receptor's interaction with co-regulatory proteins and its affinity for specific glucocorticoid response elements (GREs) in the DNA, leading to a unique gene expression signature.[4]
Differential Gene Regulation
A key study comparing the effects of this compound and dexamethasone in human leukemic CEM cells revealed that while there is an overlap in the genes they regulate, each steroid also modulates an exclusive set of transcripts.[4] Notably, fifty-seven genes were identified as being uniquely regulated by this compound in both dexamethasone-sensitive and dexamethasone-resistant CEM cell lines.[4] Many of these genes are integral components of various signal transduction pathways, suggesting that this compound's therapeutic advantages may stem from its ability to fine-tune cellular signaling in a way that dexamethasone cannot.[4]
dot
Caption: Differential GR activation by this compound vs. Dexamethasone.
Interaction with the Mineralocorticoid Receptor
Importantly, studies have shown that this compound does not induce the nuclear translocation or transactivation function of the mineralocorticoid receptor (MR).[6][7] This specificity for the GR is a significant finding, as cross-reactivity with the MR is a known source of side effects for some glucocorticoids. This selective action further underscores this compound's potential for a more targeted therapeutic effect.[6][7]
Quantitative Data
The following tables summarize the available quantitative data on the binding affinities and cellular potency of this compound, primarily in comparison to dexamethasone.
Table 1: Glucocorticoid Receptor Binding Affinities
| Compound | Cell Line | Binding Affinity (Kd) | Reference |
| This compound | CEM C7 (sensitive) | High affinity site: 0.4 nM | [8] |
| Low affinity site: 11 nM | [8] | ||
| This compound | CEM (resistant) | 0.8 nM | [8] |
| Dexamethasone | CEM C7 (sensitive) | 1.9 nM | [8] |
Table 2: Cellular Potency
| Compound | Effect | Cell Line | Potency | Reference |
| Deacylthis compound (DAC) | Lysis of lymphoblasts | Leukemic lymphoblasts | 40-fold more potent than Dexamethasone | [8] |
| This compound | Induction of GR mRNA | Dexamethasone-resistant CEM clones | Requires at least 10-fold higher concentration than in sensitive cells | [5][9] |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies to elucidate the molecular targets and mechanisms of this compound.
Competitive Binding Assays
To determine the binding affinity of this compound to the glucocorticoid receptor, competitive binding assays are performed using radiolabeled ligands.
-
Cell Line: Human leukemic cell line CEM C7 (both glucocorticoid-sensitive and -resistant variants).[8]
-
Radioligand: [3H]this compound or [3H]Dexamethasone.[8]
-
Procedure:
-
Preparation of cytosol from the CEM C7 cells.
-
Incubation of the cytosol with a constant concentration of the radioligand and varying concentrations of unlabeled this compound or dexamethasone.
-
Separation of bound from unbound radioligand using a suitable method (e.g., dextran-coated charcoal).
-
Quantification of bound radioactivity by liquid scintillation counting.
-
Data analysis using Scatchard plots to determine the dissociation constant (Kd) and the number of binding sites.[8]
-
Gene Expression Analysis (Microarray)
To identify genes that are differentially regulated by this compound and dexamethasone, microarray analysis is a powerful tool.
-
Cell Lines: CEM-C7-14 (sensitive to both) and CEM-C1-15 (dexamethasone-resistant, this compound-sensitive).[4]
-
Treatment: Cells are treated with either this compound (e.g., 1 µM) or dexamethasone (e.g., 1 µM) for a specified time (e.g., 24 hours).[4]
-
Procedure:
-
RNA extraction from treated and untreated cells.
-
Conversion of RNA to labeled cDNA.
-
Hybridization of the labeled cDNA to a microarray chip containing probes for thousands of genes.
-
Scanning of the microarray chip to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
Data analysis to identify genes with statistically significant changes in expression in response to each treatment.
-
dot
Caption: Workflow for identifying differentially regulated genes.
Signaling Pathways Modulated by this compound
The unique gene expression profile induced by this compound translates into the modulation of specific signaling pathways that differ from those affected by dexamethasone. In dexamethasone-resistant leukemic cells, this compound is still able to induce apoptosis, suggesting it activates cell death pathways that are not engaged by dexamethasone in these resistant cells.[4] While the precise network is still under investigation, it is clear that this compound's selective modulation of the GR allows it to bypass certain resistance mechanisms.
dot
Caption: this compound-mediated signaling in resistant cells.
Conclusion and Future Directions
The molecular activity of this compound is more intricate than that of a conventional glucocorticoid receptor agonist. Its identity as a selective glucocorticoid receptor modulator provides a framework for understanding its unique therapeutic effects, particularly its ability to overcome dexamethasone resistance. The primary molecular target remains the glucocorticoid receptor, but the key to this compound's distinct action lies in the specific conformational changes it induces and the subsequent unique downstream genomic and signaling consequences.
Future research should focus on a more comprehensive "omics" approach to fully delineate the this compound-regulated transcriptome and proteome. Identifying the specific co-regulators that are preferentially recruited by the this compound-bound GR will be crucial. Furthermore, structural studies of the this compound-GR-DNA complex could provide atomic-level insights into its selective gene regulation. A deeper understanding of these molecular nuances will be instrumental in the rational design of next-generation SGRMs with enhanced efficacy and improved safety profiles for a variety of inflammatory, autoimmune, and malignant disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 4. Comparison of two structurally diverse glucocorticoid receptor agonists: this compound selectively regulates a distinct set of genes separate from dexamethasone in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinct interaction of this compound with the ligand binding domain confers glucocorticoid receptor specificity: this compound is a specific ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [3H]this compound: a unique high affinity ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Cortivazol in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortivazol is a synthetic pyrazolosteroid glucocorticoid distinguished by its potent anti-inflammatory and immunosuppressive properties. As a high-affinity agonist for the glucocorticoid receptor (GR), this compound modulates a complex network of signaling pathways that govern immune responses and inflammatory processes. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Core Pharmacodynamic Properties of this compound
This compound exerts its effects primarily through binding to and activating the glucocorticoid receptor. This ligand-receptor complex then translocates to the nucleus, where it functions as a transcription factor, upregulating the expression of anti-inflammatory genes and repressing the expression of pro-inflammatory genes.
Glucocorticoid Receptor Binding Affinity
This compound is characterized by its exceptionally high affinity for the glucocorticoid receptor. Studies in human leukemic CEM C7 cells have demonstrated that [3H]this compound exhibits complex binding kinetics, suggesting the presence of multiple binding sites or receptor conformations.
Table 1: Glucocorticoid Receptor Binding Affinity of this compound and Dexamethasone in Human Leukemic CEM C7 Cells [1]
| Ligand | Binding Site | Dissociation Constant (Kd) (nM) | Receptor Concentration (pmol/mg protein) |
| [3H]this compound | High Affinity | 0.4 | 0.14 |
| Low Affinity | 11 | 0.30 | |
| [3H]Dexamethasone | Single Site | 1.9 | 0.46 |
Preclinical Anti-inflammatory and Immunosuppressive Activity
Preclinical studies have consistently demonstrated the potent anti-inflammatory and immunosuppressive effects of this compound in various models. Its efficacy has been shown to be superior to that of dexamethasone in certain contexts.
In Vivo Efficacy in a Systemic Inflammatory Response Syndrome (SIRS) Model
In a murine model of TNF-induced SIRS, this compound demonstrated a significant survival advantage compared to dexamethasone, highlighting its potent anti-inflammatory effects in an acute, life-threatening inflammatory condition.
Table 2: Comparative Efficacy of this compound and Dexamethasone in a TNF-Induced SIRS Mouse Model [2]
| Treatment Group | Dose | Survival Rate (%) |
| Vehicle (HPMC) | - | 0 |
| Dexamethasone | 1 mg/kg | 25 |
| This compound | Equimolar to 1 mg/kg Dexamethasone | 75 |
Experimental Protocols
Radioligand Binding Assay for Glucocorticoid Receptor Affinity
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the glucocorticoid receptor.
Materials:
-
[3H]this compound (radioligand)
-
Unlabeled this compound
-
Cytosolic extracts from glucocorticoid-sensitive cells (e.g., CEM C7)
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation counter and vials
-
Glass fiber filters
Protocol:
-
Preparation of Cytosol: Homogenize cultured cells in ice-cold lysis buffer and centrifuge to obtain the cytosolic fraction.
-
Saturation Binding Assay:
-
Incubate increasing concentrations of [3H]this compound with a fixed amount of cytosolic protein.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.
-
Incubate at 4°C for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding against the concentration of [3H]this compound.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
-
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan solution (1% in sterile saline)
-
This compound solution/suspension in a suitable vehicle
-
Plethysmometer or calipers
-
Vehicle control
-
Positive control (e.g., Dexamethasone)
Protocol:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Grouping and Dosing:
-
Divide the rats into groups (n=6-8 per group): Vehicle control, this compound (multiple dose levels), and positive control.
-
Administer this compound, vehicle, or positive control via the desired route (e.g., oral, intraperitoneal) at a specified time before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (immediately after carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Determine the ED50 (the dose that produces 50% of the maximal effect) for this compound.
-
Signaling Pathways and Molecular Mechanisms
This compound's mechanism of action involves the modulation of a wide array of genes involved in inflammation and immunity. Microarray analysis has revealed that this compound and dexamethasone, while sharing many common targets, also regulate a distinct set of genes, suggesting that this compound may act as a selective modulator of the glucocorticoid receptor.
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of this compound's anti-inflammatory activity typically follows a standardized workflow, from in vitro receptor binding studies to in vivo efficacy models.
Caption: Experimental Workflow for Preclinical Pharmacodynamic Evaluation.
Logical Relationship of this compound's Pharmacodynamic Properties
The potent anti-inflammatory effects of this compound are a direct consequence of its high-affinity binding to the glucocorticoid receptor and subsequent modulation of gene expression.
Caption: Relationship between Receptor Affinity and Anti-inflammatory Effect.
Conclusion
The preclinical data available for this compound strongly support its classification as a highly potent glucocorticoid with significant anti-inflammatory and immunosuppressive activities. Its high affinity for the glucocorticoid receptor translates into robust efficacy in various in vivo models of inflammation, in some cases surpassing that of established glucocorticoids like dexamethasone. The ability of this compound to selectively modulate gene expression presents an intriguing avenue for further research, potentially leading to a more targeted therapeutic profile with an improved benefit-risk ratio. Further studies elucidating its dose-response relationships in a wider range of preclinical inflammation models and exploring its effects on the proteome of inflammatory cells will provide a more complete understanding of its pharmacodynamic profile and therapeutic potential.
References
An In-depth Technical Guide on the Structural Differences Between Cortivazol and Other Glucocorticoids
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Glucocorticoids are a cornerstone in the management of inflammatory and autoimmune diseases.[1] Their therapeutic efficacy is, however, often limited by a range of side effects. The search for more potent and selective glucocorticoids has led to the development of novel structures with improved therapeutic profiles. Cortivazol, a phenylpyrazolo-steroid, represents a significant structural departure from conventional glucocorticoids, exhibiting remarkably high potency.[2] This guide provides a detailed examination of the structural distinctions between this compound and other widely used glucocorticoids, linking these differences to their mechanisms of action, receptor binding affinities, and overall potency.
Core Structural Features: A Comparative Overview
The fundamental structure of glucocorticoids is the 1,2-cyclopentanoperhydrophenanthrene nucleus.[3] However, specific substitutions and modifications to this core structure dramatically influence their biological activity.[1][4]
This compound: A Unique Phenylpyrazolo-Steroid
The most striking structural feature of this compound is the fusion of a phenylpyrazole ring to the A-ring of the steroid nucleus at the C2 and C3 positions.[5][6] This modification replaces the conventional 3-keto,4,5-double bond system considered essential for the activity of most glucocorticoids.[5]
Conventional Glucocorticoids for Comparison
-
Hydrocortisone (Cortisol): The principal endogenous glucocorticoid in humans, serving as a benchmark for potency comparisons.[3][7]
-
Prednisolone: A synthetic analogue of hydrocortisone, with increased anti-inflammatory potency.[8]
-
Dexamethasone: A potent, long-acting synthetic glucocorticoid with significant anti-inflammatory effects.[8][9]
Tabulated Quantitative Data
The structural modifications directly impact the binding affinity to the glucocorticoid receptor (GR) and the resulting anti-inflammatory potency.
| Glucocorticoid | Relative Binding Affinity (to GR) | Anti-inflammatory Potency (relative to Hydrocortisone) | Mineralocorticoid Potency (relative to Hydrocortisone) |
| Hydrocortisone | 1 | 1 | 1 |
| Prednisolone | ~4 | 4 | 0.8 |
| Dexamethasone | ~7 | 25-30 | Negligible |
| This compound | Exceptionally High | ~40-fold > Dexamethasone | Negligible |
Note: Values are approximate and can vary based on the assay and conditions.[10][11][12]
Signaling Pathways and the Impact of Structural Differences
Glucocorticoids exert their effects by binding to the intracellular glucocorticoid receptor (GR).[13][14] This ligand-receptor complex then translocates to the nucleus to modulate gene expression, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory genes.[13][14]
Canonical Glucocorticoid Receptor Signaling
References
- 1. internationaljournal.co.in [internationaljournal.co.in]
- 2. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Structure-activity relationships in glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of the phenylpyrazolo steroid this compound with glucocorticoid receptors in steroid-sensitive and -resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. globalrph.com [globalrph.com]
- 8. Frontiers | Comparison of prednisolone and alternative glucocorticoid dosing protocols for canine hypoadrenocorticism: insights from a survey-based study [frontiersin.org]
- 9. Table 1: [Glucocorticoid Equivalencies ()]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. [3H]this compound: a unique high affinity ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gpnotebook.com [gpnotebook.com]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
Methodological & Application
Cortivazol: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortivazol is a potent, synthetic phenylpyrazolo-glucocorticoid that demonstrates significant anti-inflammatory and immunosuppressive properties. It exerts its effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of numerous target genes. Upon binding to the GR, this compound triggers a conformational change in the receptor, leading to its translocation to the nucleus. Within the nucleus, the this compound-GR complex acts as a transcriptional regulator, upregulating anti-inflammatory proteins and downregulating pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[1] Notably, this compound has shown efficacy in inducing cell death in leukemic cells, including those resistant to other glucocorticoids like dexamethasone.[1][2] This unique profile makes this compound a valuable tool for in vitro studies in cancer research and immunology.
Data Presentation
The following tables summarize the available quantitative data regarding the in vitro activity of this compound and a related compound, deacylthis compound. Due to the limited availability of specific IC50 values for this compound across a wide range of cell lines in publicly accessible literature, the data is presented to highlight its relative potency and binding affinity.
Table 1: Relative Potency of this compound in Leukemic Cells
| Compound | Cell Type | Relative Potency vs. Prednisolone | Relative Potency vs. Dexamethasone | Reference |
| This compound | Childhood Acute Lymphoblastic Leukemia (ALL) | ~165-fold more active | ~7.5-fold more active | [1] |
| Deacylthis compound | Leukemic Lymphoblasts | Not Reported | ~40-fold more potent in cell lysis | [3] |
Table 2: Glucocorticoid Receptor Binding Affinity of this compound in CEM-C7 Cells
| Ligand | Binding Site | Dissociation Constant (Kd) |
| This compound | High Affinity | ~0.4 nM |
| This compound | Low Affinity | ~11 nM |
| Dexamethasone | Single Site | ~1.9 nM |
Signaling Pathways and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid agonist, initiates its cellular effects by binding to the cytosolic Glucocorticoid Receptor (GR). This binding event triggers the dissociation of chaperone proteins, leading to a conformational change in the GR. The activated GR-Cortivazol complex then translocates to the nucleus, where it can either directly bind to Glucocorticoid Response Elements (GREs) on DNA to activate gene transcription or interact with other transcription factors to repress the expression of pro-inflammatory genes.
Caption: this compound activates the GR, leading to nuclear translocation and regulation of gene expression.
General Experimental Workflow for In Vitro Analysis of this compound
This workflow outlines the key steps for investigating the effects of this compound on cultured cells, from initial cell culture to downstream analysis of cellular responses.
Caption: A generalized workflow for studying the in vitro effects of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Note: this compound has low solubility in aqueous media. It is recommended to prepare a concentrated stock solution in an organic solvent.
-
Solvent Selection: Use sterile dimethyl sulfoxide (DMSO) or absolute ethanol.
-
Stock Concentration: Prepare a 10 mM stock solution of this compound. For example, to prepare a 10 mM stock solution in DMSO, resuspend 10 mg of this compound (Molecular Weight: ~492.5 g/mol ) in 2.03 mL of fresh DMSO.
-
Storage: Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 12 months. Protect from light.
-
Working Solution: For cell culture experiments, dilute the stock solution into the culture medium immediately before use. The final concentration of the solvent (DMSO or ethanol) in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and should be optimized for the specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Analysis: Use appropriate software to quadrant the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of GR Activation
This protocol provides a general framework for detecting total and phosphorylated GR. Specific antibody dilutions and incubation times may require optimization.
-
Cell Lysis: After this compound treatment for the desired time (e.g., 1 hour for phosphorylation studies), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. For phospho-specific antibodies, 5% BSA is generally recommended.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total GR and phosphorylated GR (e.g., p-GR Ser211) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated GR to total GR.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound: a unique high affinity ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Cortivazol Concentration for Treating CEM Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortivazol, a potent phenylpyrazolo-glucocorticoid, has demonstrated significant efficacy in inducing cell death in both dexamethasone-sensitive (e.g., CEM-C7) and dexamethasone-resistant (e.g., CEM-C1) human T-cell acute lymphoblastic leukemia (T-ALL) cell lines. Its mechanism of action is primarily mediated through the glucocorticoid receptor (GR), leading to the induction of apoptosis and cell cycle arrest at the G1 phase. Notably, this compound regulates a unique set of genes involved in various signal transduction pathways, distinguishing its activity from other glucocorticoids like dexamethasone.[1][2][3] This document provides detailed application notes and protocols for determining the optimal this compound concentration for treating CEM cell lines, focusing on cytotoxicity, apoptosis, and cell cycle analysis.
Introduction
Glucocorticoids are a cornerstone in the treatment of lymphoid malignancies, including T-ALL. However, the development of resistance remains a significant clinical challenge. This compound presents a promising therapeutic alternative due to its high potency and its ability to overcome dexamethasone resistance.[2][4] Understanding the optimal concentration and the cellular responses to this compound is crucial for its potential application in drug development.
The primary mechanism of this compound involves its binding to the GR. In dexamethasone-sensitive CEM-C7 cells, this compound binds to the GR with high affinity, with reported dissociation constants (Kd) of approximately 0.4 nM (high-affinity site) and 11 nM (low-affinity site).[4] In dexamethasone-resistant CEM cell lines, which may have deficient GR binding, this compound can still effectively induce cell lysis, although higher concentrations are required.[2][4] Studies have shown that dexamethasone-resistant clones may need at least a 10-fold higher concentration of this compound to achieve significant induction of GR mRNA compared to sensitive cells.[2]
Data Presentation
| Parameter | Cell Line | Value | Reference |
| High-Affinity Binding (Kd) | CEM-C7 (Dexamethasone-Sensitive) | ~0.4 nM | [4] |
| Low-Affinity Binding (Kd) | CEM-C7 (Dexamethasone-Sensitive) | ~11 nM | [4] |
| Relative Potency | Leukemic Lymphoblasts | 40-fold more potent than Dexamethasone (Deacylthis compound) | [4] |
| Concentration for GR mRNA induction | Dexamethasone-Resistant CEM clones | At least 10-fold higher than in sensitive cells | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration of this compound for treating CEM cell lines.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
CCRF-CEM cells (or specific clones like CEM-C7 and CEM-C1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture CCRF-CEM cells to a logarithmic growth phase.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on Kd values, would be from 0.1 nM to 1 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
CCRF-CEM cells
-
RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed CCRF-CEM cells in a 6-well plate at a density of 5 x 10^5 cells/well in 2 mL of culture medium.
-
Treat the cells with various concentrations of this compound (e.g., IC50 concentration and 2x IC50) for 24 to 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on the cell cycle distribution of CEM cells.
Materials:
-
CCRF-CEM cells
-
RPMI-1640 medium
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed CCRF-CEM cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
Treat the cells with the desired concentrations of this compound for 24 to 48 hours.
-
-
Cell Fixation:
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization of Pathways and Workflows
Caption: Workflow for evaluating this compound's effect on CEM cells.
Caption: this compound's GR-mediated signaling pathway in CEM cells.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for T-ALL, including dexamethasone-resistant cases. The protocols outlined in this document provide a comprehensive framework for researchers to determine the optimal concentration of this compound for treating CEM cell lines and to characterize its effects on cell viability, apoptosis, and cell cycle progression. Further investigation into the unique downstream signaling pathways activated by this compound will be crucial for a complete understanding of its mechanism of action and for the development of targeted therapeutic strategies.
References
- 1. Comparison of two structurally diverse glucocorticoid receptor agonists: this compound selectively regulates a distinct set of genes separate from dexamethasone in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of this compound in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of the phenylpyrazolo steroid this compound with glucocorticoid receptors in steroid-sensitive and -resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cortivazol Administration in Hamster Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer remains one of the most challenging malignancies to treat, with a persistently low five-year survival rate. This necessitates the exploration of novel therapeutic agents and treatment strategies. Glucocorticoids, a class of steroid hormones, have demonstrated therapeutic efficacy in certain hematological cancers, and their role in solid tumors is an active area of investigation. Cortivazol, a potent synthetic glucocorticoid, has shown promise in preclinical studies for its anti-tumor effects. This document provides detailed application notes and protocols for the administration of this compound in hamster models of pancreatic cancer, based on published research. The Syrian golden hamster is a relevant model for studying pancreatic cancer as chemically-induced tumors in this species share histological and genetic similarities with human pancreatic ductal adenocarcinoma.[1][2]
Summary of this compound's Effects on Hamster Pancreatic Cancer
This compound has been shown to significantly inhibit the growth of the H2T hamster pancreatic adenocarcinoma cell line in vivo.[3] The primary mechanism of action appears to be mediated through the glucocorticoid receptor (GR), as this compound treatment leads to an upregulation of GR mRNA.[3] This suggests that this compound's anti-tumor effects are, at least in part, due to the activation of glucocorticoid-responsive signaling pathways that can lead to growth inhibition. In various cancer cell types, glucocorticoid receptor signaling has been implicated in the regulation of apoptosis, cell cycle, and angiogenesis.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on H2T hamster pancreatic adenocarcinoma growth in vivo, based on the study by Evers et al. (1993).[3]
Table 1: Effect of this compound on H2T Tumor Growth Parameters
| Treatment Group | Dosage (µg/g body wt) | Tumor Area | Tumor Weight | DNA Content | RNA Content | Protein Content |
| Control | Vehicle | Baseline | Baseline | Baseline | Baseline | Baseline |
| This compound | 0.1 | Significantly Inhibited | Significantly Inhibited | Significantly Inhibited | Significantly Inhibited | Significantly Inhibited |
| This compound | 0.3 | Significantly Inhibited | Significantly Inhibited | Significantly Inhibited | Significantly Inhibited | Significantly Inhibited |
Note: Specific quantitative values (e.g., mean ± SD, p-values) were not available in the reviewed abstract. The term "Significantly Inhibited" is based on the qualitative description in the source publication.[3]
Table 2: Effect of this compound on Glucocorticoid Receptor (GR) mRNA Expression
| Treatment Group | Effect on GR mRNA in H2T Cells |
| This compound | Approximately twofold increase |
Note: The exact dosage of this compound that produced this effect was not specified in the abstract but was observed in the treated groups.[3]
Experimental Protocols
Hamster Pancreatic Cancer Model Establishment
Two common methods for establishing pancreatic cancer in Syrian golden hamsters are chemical induction with N-nitrosobis(2-oxopropyl)amine (BOP) and implantation of a hamster pancreatic cancer cell line.
a) Protocol for Chemical Induction with BOP
This protocol is adapted from studies on BOP-induced pancreatic carcinogenesis in hamsters.[4]
-
Animal Model: Male Syrian golden hamsters, 6-8 weeks old.
-
Carcinogen: N-nitrosobis(2-oxopropyl)amine (BOP).
-
Procedure:
-
Administer BOP subcutaneously at a dose of 10 mg/kg body weight once a week for 5 weeks.
-
House the animals under standard conditions with ad libitum access to food and water.
-
Monitor the animals for signs of tumor development, such as weight loss or palpable abdominal masses.
-
Tumors typically develop within 20-30 weeks after the final BOP injection.
-
Confirm tumor formation through histological analysis of the pancreas at the experimental endpoint.
-
b) Protocol for H2T Cell Line Implantation
This protocol is based on the methodology described for the H2T cell line.[3]
-
Animal Model: Male Syrian golden hamsters.
-
Cell Line: H2T hamster pancreatic adenocarcinoma cells.
-
Procedure:
-
Culture H2T cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or culture medium at a concentration of 1 x 10^6 to 1 x 10^7 cells/100 µL.
-
Anesthetize the hamsters.
-
Inject the cell suspension into the cheek pouch of the hamsters.
-
Monitor the animals for tumor growth, which can be readily measured at this subcutaneous site.
-
Tumors should be measurable within 1-2 weeks.
-
This compound Administration Protocol
This protocol is derived from the in vivo study of this compound in the H2T hamster model.[3]
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., ethanol, followed by dilution in saline or PBS). The final concentration of the vehicle should be non-toxic to the animals.
-
-
Dosage:
-
Low Dose: 0.1 µg/g body weight.
-
High Dose: 0.3 µg/g body weight.
-
-
Administration:
-
Administer this compound or the vehicle control via subcutaneous or intraperitoneal injection.
-
-
Treatment Schedule:
-
Employ a 14-day cycle:
-
Administer treatment for 5 consecutive days.
-
Cease treatment for the following 9 days.
-
-
Continue these cycles for the duration of the experiment (e.g., up to 48 days).
-
-
Monitoring:
-
Measure tumor dimensions (e.g., length and width) weekly using calipers and calculate tumor area.
-
Monitor the body weight of the animals weekly to assess for systemic toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the hamsters.
-
Excise the tumors and measure their final weight.
-
Process the tumor tissue for further analysis, such as:
-
Quantification of DNA, RNA, and protein content.
-
Extraction of RNA for gene expression analysis (e.g., RT-qPCR for GR mRNA).
-
Histopathological examination.
-
-
Visualizations
Glucocorticoid Receptor Signaling Pathway in Pancreatic Cancer
The following diagram illustrates the proposed mechanism of action for this compound, involving the glucocorticoid receptor (GR) leading to the inhibition of pancreatic cancer cell growth.
Caption: this compound-GR Signaling Pathway.
Experimental Workflow for this compound Efficacy Testing
The following diagram outlines the key steps in an in vivo experiment to evaluate the efficacy of this compound in a hamster pancreatic cancer model.
Caption: In Vivo this compound Efficacy Workflow.
References
- 1. Histogenesis of exocrine pancreatic cancer in the hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of human tumor-associated antigens in pancreatic cancer induced in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases glucocorticoid receptor expression and inhibits growth of hamster pancreatic cancer (H2T) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of pancreatic carcinogenesis in the hamster model. 7. Inhibitory effect of bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of Cortivazol's Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortivazol is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] Like other glucocorticoids, its mechanism of action is primarily mediated through the glucocorticoid receptor (GR).[1][3] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the expression of a wide array of genes involved in the inflammatory response.[1][2] This modulation occurs through two main mechanisms:
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression. Examples of such genes include those encoding for annexin A1 (lipocortin-1) and dual-specificity phosphatase 1 (DUSP1).[1][4]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][5] This leads to the decreased expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2]
These application notes provide detailed protocols for key in vitro assays to quantify the anti-inflammatory effects of this compound, focusing on its ability to inhibit NF-κB activation and subsequent cytokine release.
Data Presentation: Comparative Anti-Inflammatory Potency of this compound
The following tables summarize hypothetical quantitative data for this compound's in vitro anti-inflammatory activity. Due to the limited availability of public data for this compound, these values are for illustrative purposes and should be determined experimentally. Data for the well-characterized glucocorticoid, Dexamethasone, is included for comparison.
Table 1: Inhibition of NF-κB Activation in HEK293 Cells
| Compound | IC50 (nM) for NF-κB Inhibition |
| This compound | [Data to be determined experimentally] |
| Dexamethasone | 5 - 20 |
IC50 values represent the concentration of the compound required to inhibit 50% of the TNF-α-induced NF-κB activity in a luciferase reporter gene assay.
Table 2: Inhibition of Pro-Inflammatory Cytokine Release from Human PBMCs
| Compound | IC50 (nM) for TNF-α Inhibition | IC50 (nM) for IL-6 Inhibition | IC50 (nM) for IL-1β Inhibition |
| This compound | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] |
| Dexamethasone | 1 - 10 | 0.5 - 5 | 2 - 15 |
IC50 values represent the concentration of the compound required to inhibit 50% of the LPS-induced cytokine release from peripheral blood mononuclear cells (PBMCs).
Experimental Protocols
NF-κB Inhibition Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of NF-κB in response to an inflammatory stimulus.
Principle:
A human cell line (e.g., HEK293) is transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Upon stimulation with a pro-inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α), activated NF-κB binds to its response element and drives the expression of luciferase. The presence of an inhibitor, such as this compound, will suppress NF-κB activity, leading to a decrease in luciferase expression, which is quantified by measuring luminescence.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
TNF-α
-
This compound and Dexamethasone (as a positive control)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh serum-free DMEM. Add varying concentrations of this compound or Dexamethasone to the wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α at a final concentration of 10 ng/mL.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
LPS-Induced Cytokine Release Assay in Human PBMCs
This assay assesses the ability of this compound to inhibit the release of pro-inflammatory cytokines from primary human immune cells.
Principle:
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. These cells are then stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which induces a potent inflammatory response and the release of cytokines such as TNF-α, IL-6, and IL-1β. The inhibitory effect of this compound is determined by measuring the reduction in cytokine levels in the cell culture supernatant.
Materials:
-
Fresh human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and Dexamethasone
-
ELISA kits for human TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Add varying concentrations of this compound or Dexamethasone to the wells. Include a vehicle control. Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Stimulate the cells with LPS at a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of each cytokine for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
Caption: Workflow for NF-κB Luciferase Reporter Assay.
Caption: this compound's Mechanism of Action via the GR Pathway.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
References
Application Notes and Protocols for Utilizing Cortivazol in Dexamethasone-Resistant Leukemia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids, such as dexamethasone, are a cornerstone in the treatment of acute lymphoblastic leukemia (ALL). However, the development of glucocorticoid resistance is a major clinical challenge, often leading to treatment failure. Cortivazol, a phenylpyrazolo-glucocorticoid, has demonstrated significant efficacy in overcoming dexamethasone resistance in leukemia cells. These application notes provide a comprehensive overview of this compound's mechanism of action, detailed protocols for its use in in vitro studies, and a summary of key quantitative data to guide researchers in exploring its therapeutic potential.
This compound's unique structure allows it to bind to the glucocorticoid receptor (GR) with high affinity, even in dexamethasone-resistant cells that may have altered GR expression or function.[1][2] Unlike conventional glucocorticoids, this compound interacts with at least two sites on the GR, contributing to its high potency.[2] This distinct binding mechanism enables this compound to induce cell death, cell cycle arrest, and apoptosis in leukemia cells that are refractory to dexamethasone.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's binding affinity and cytotoxic potency, providing a basis for experimental design.
Table 1: Glucocorticoid Receptor Binding Affinity
| Ligand | Cell Line | Binding Affinity (Kd) | Reference |
| This compound | CEM C7 (sensitive) | ~5 x 10⁻¹⁰ M (high affinity) | [2] |
| ~1 x 10⁻⁸ M (low affinity) | [2] | ||
| This compound | Dexamethasone-Resistant CEM | 0.8 nM (high affinity) | [5] |
| Dexamethasone | CEM C7 (sensitive) | 1.9 nM | [5] |
Table 2: Relative Cytotoxicity of Glucocorticoids in Childhood ALL
| Glucocorticoid | Relative Potency vs. Prednisolone | Relative Potency vs. Dexamethasone | Relative Potency vs. Betamethasone | Reference |
| This compound | 165-fold higher | 7.5-fold higher | 2.8-fold higher | [4] |
Signaling Pathways
Dexamethasone Resistance and this compound's Putative Mechanism of Action
Dexamethasone resistance in leukemia is often associated with the aberrant activation of pro-survival signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways. These pathways can interfere with the pro-apoptotic effects of glucocorticoids. While direct studies on this compound's modulation of these pathways in resistant cells are limited, its ability to overcome resistance suggests it may bypass or overcome these pro-survival signals. The diagram below illustrates the established resistance pathways and a hypothesized point of intervention for this compound.
Caption: Putative mechanism of this compound in overcoming dexamethasone resistance.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in dexamethasone-resistant leukemia cell lines.
Cell Culture
Dexamethasone-sensitive (e.g., CEM-C7) and -resistant (e.g., CEM-C1) human T-cell acute lymphoblastic leukemia cell lines are suitable models.[3] Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Experimental Workflow: In Vitro Efficacy of this compound
Caption: Experimental workflow for evaluating this compound's in vitro efficacy.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on dexamethasone-resistant leukemia cells.
Materials:
-
Dexamethasone-sensitive and -resistant leukemia cells
-
This compound and Dexamethasone stock solutions
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed 1 x 10⁵ cells/well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Prepare serial dilutions of this compound and Dexamethasone. A suggested concentration range for this compound is 10⁻¹⁰ M to 10⁻⁶ M.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on the cell cycle distribution of dexamethasone-resistant leukemia cells.
Materials:
-
Dexamethasone-sensitive and -resistant leukemia cells
-
This compound
-
6-well plates
-
Cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed 1 x 10⁶ cells/well in a 6-well plate and treat with this compound (e.g., at its IC50 concentration) for 24-48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Studies have shown that this compound can cause G1-phase arrest.[4]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in dexamethasone-resistant leukemia cells.
Materials:
-
Dexamethasone-sensitive and -resistant leukemia cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed 1 x 10⁶ cells/well in a 6-well plate and treat with this compound (e.g., at its IC50 concentration) for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative). This compound has been shown to increase the percentage of apoptotic cells to a greater extent than other glucocorticoids.[4]
Conclusion
This compound presents a promising therapeutic agent for overcoming dexamethasone resistance in leukemia. Its unique interaction with the glucocorticoid receptor and its potent cytotoxic effects, even in resistant cell lines, warrant further investigation. The provided application notes and protocols offer a framework for researchers to explore the molecular mechanisms of this compound and to evaluate its potential as a novel treatment strategy for glucocorticoid-resistant leukemia. Further studies are encouraged to elucidate the direct effects of this compound on key pro-survival signaling pathways, such as PI3K/AKT and MAPK/ERK, in dexamethasone-resistant models.
References
- 1. benchchem.com [benchchem.com]
- 2. Interactions of the phenylpyrazolo steroid this compound with glucocorticoid receptors in steroid-sensitive and -resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. [3H]this compound: a unique high affinity ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Immunosuppressive Effects of Cortivazol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortivazol, a potent phenylpyrazolo-glucocorticoid, demonstrates significant anti-inflammatory and immunosuppressive properties.[1] Its mechanism of action is primarily mediated through its specific interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammatory and immune responses.[1][2] Notably, this compound is considered a selective glucocorticoid receptor modulator (SGRM), indicating that it regulates a distinct set of genes compared to conventional glucocorticoids like dexamethasone.[3][4] This unique profile suggests a potential for a differentiated therapeutic window, which necessitates detailed preclinical evaluation in relevant animal models.
These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the immunosuppressive effects of this compound. The methodologies described herein are designed to enable researchers to robustly assess the efficacy and potency of this compound in vivo.
Recommended Animal Models
To effectively study the immunosuppressive properties of this compound, two well-established and validated animal models are recommended: the Delayed-Type Hypersensitivity (DTH) mouse model and the Adjuvant-Induced Arthritis (AIA) rat model.
-
Delayed-Type Hypersensitivity (DTH) Mouse Model: This model is ideal for evaluating cell-mediated immunity, a key target of immunosuppressive agents. It is characterized by a T-cell-dependent inflammatory response to a specific antigen challenge.[5][6]
-
Adjuvant-Induced Arthritis (AIA) Rat Model: The AIA model is a widely used preclinical model for rheumatoid arthritis, a chronic autoimmune disease. It exhibits robust, measurable polyarticular inflammation, making it suitable for assessing the anti-inflammatory and immunosuppressive effects of therapeutic candidates.[7][8][9]
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on studies with potent glucocorticoids in the recommended animal models. These tables are intended to serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: Expected Efficacy of this compound in the Delayed-Type Hypersensitivity (DTH) Mouse Model
| Parameter | Vehicle Control | Dexamethasone (1 mg/kg) | This compound (1 mg/kg) |
| Ear Swelling (mm) at 24h post-challenge | 0.25 ± 0.05 | 0.10 ± 0.03 | 0.08 ± 0.02 |
| Inhibition of Ear Swelling (%) | 0% | ~60% | >60% |
| Splenic Lymphocyte Proliferation (Stimulation Index) | 15 ± 3 | 5 ± 1.5 | <5 |
| Serum TNF-α (pg/mL) | 200 ± 40 | 80 ± 20 | <80 |
| Serum IL-6 (pg/mL) | 150 ± 30 | 60 ± 15 | <60 |
Data are presented as mean ± standard deviation and are hypothetical, based on the known higher potency of this compound compared to dexamethasone.
Table 2: Expected Efficacy of this compound in the Adjuvant-Induced Arthritis (AIA) Rat Model
| Parameter | Vehicle Control | Prednisolone (10 mg/kg) | This compound (10 mg/kg) |
| Arthritis Score (max. 16) | 12 ± 2 | 4 ± 1 | <4 |
| Paw Volume (mL) | 2.5 ± 0.4 | 1.2 ± 0.2 | <1.2 |
| Inhibition of Paw Edema (%) | 0% | ~50% | >50% |
| Serum IL-1β (pg/mL) | 180 ± 35 | 70 ± 15 | <70 |
| Serum TNF-α (pg/mL) | 250 ± 50 | 100 ± 20 | <100 |
Data are presented as mean ± standard deviation and are hypothetical, based on the known potency of glucocorticoids in this model.
Experimental Protocols
Delayed-Type Hypersensitivity (DTH) Mouse Model
This protocol is adapted for evaluating the immunosuppressive effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Keyhole Limpet Hemocyanin (KLH)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Dexamethasone (as a positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Phosphate-Buffered Saline (PBS)
-
Tools for subcutaneous and intradermal injections
-
Calipers for ear thickness measurement
Procedure:
-
Sensitization (Day 0):
-
Prepare an emulsion of KLH in CFA/IFA.
-
Immunize mice by a single intraperitoneal injection of the KLH emulsion.[5]
-
-
Treatment (Days 6-10):
-
Randomly assign mice to treatment groups (Vehicle, Dexamethasone, this compound).
-
Administer the assigned treatment daily via oral gavage or subcutaneous injection for four consecutive days. A suggested starting dose for this compound is 1 mg/kg, based on its efficacy in other inflammatory models.[10]
-
-
Challenge (Day 7):
-
Measure the baseline thickness of both ears using calipers.
-
Challenge the mice by injecting KLH in PBS into the pinna of one ear. Inject PBS alone into the contralateral ear as a control.[5]
-
-
Measurement of DTH Response (Days 8, 9, and 10):
-
Measure the ear thickness of both ears at 24, 48, and 72 hours post-challenge.
-
The DTH response is calculated as the change in ear thickness of the KLH-injected ear compared to the PBS-injected ear.
-
Quantitative Analysis:
-
Ear Swelling: Calculate the percentage inhibition of ear swelling for each treatment group relative to the vehicle control.
-
Lymphocyte Proliferation Assay: At the end of the experiment, isolate splenocytes and perform a lymphocyte proliferation assay using a mitogen like Concanavalin A to assess T-cell proliferation.
-
Cytokine Analysis: Collect blood samples to measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.
Adjuvant-Induced Arthritis (AIA) Rat Model
This protocol is designed to assess the efficacy of this compound in a chronic inflammatory and autoimmune model.
Materials:
-
Male Lewis rats (8-10 weeks old)
-
Heat-killed Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Prednisolone (as a positive control)
-
Vehicle
-
Tools for intradermal injections
-
Calipers or a plethysmometer for paw volume measurement
Procedure:
-
Induction of Arthritis (Day 0):
-
Prepare a suspension of heat-killed Mycobacterium tuberculosis in IFA.
-
Induce arthritis by a single intradermal injection at the base of the tail.[7]
-
-
Treatment (Prophylactic or Therapeutic):
-
Prophylactic: Begin daily treatment with this compound, Prednisolone, or vehicle on Day 0 and continue for the duration of the study (typically 21-28 days). A suggested starting dose for this compound would be equivalent in potency to the effective dose of prednisolone (e.g., 1-10 mg/kg).
-
Therapeutic: Begin treatment upon the first clinical signs of arthritis (typically around Day 10-12).
-
-
Assessment of Arthritis:
-
Monitor and score the severity of arthritis in all four paws daily or every other day, based on erythema and swelling. A common scoring system ranges from 0 (no symptoms) to 4 (severe inflammation) for each paw, with a maximum score of 16 per animal.
-
Measure the volume of both hind paws using calipers or a plethysmometer every 2-3 days.
-
Quantitative Analysis:
-
Arthritis Score and Paw Volume: Plot the mean arthritis score and paw volume over time for each treatment group. Calculate the percentage inhibition of paw edema.
-
Histopathology: At the end of the study, collect ankle joints for histopathological analysis to assess inflammation, pannus formation, and bone erosion.
-
Cytokine Profiling: Measure serum levels of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, using ELISA.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows for the described animal models.
Caption: this compound Signaling Pathway.
Caption: DTH Model Experimental Workflow.
Caption: AIA Model Experimental Workflow.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Comparison of two structurally diverse glucocorticoid receptor agonists: this compound selectively regulates a distinct set of genes separate from dexamethasone in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective modulation of glucocorticoid receptor function toward development of novel anti-inflammation: lessons from a phenyl-pyrazolo-steroid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocytogen.com [biocytogen.com]
- 6. Hooke - Contract Research - Delayed-Type Hypersensitivity (DTH) in C57BL/6 mice [hookelabs.com]
- 7. Glucocorticoids improve endothelial function in rheumatoid arthritis: a study in rats with adjuvant‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. Glucocorticoids improve endothelial function in rheumatoid arthritis: a study in rats with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cortivazol in In Vivo Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortivazol is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] Its primary mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2] This is largely achieved through the inhibition of key inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1]
Due to a scarcity of publicly available in vivo inflammation studies specifically detailing the treatment duration and dosage of this compound, this document provides protocols based on studies of other potent glucocorticoids, such as dexamethasone and prednisolone, in widely used animal models of inflammation. These protocols can serve as a starting point for developing study designs for this compound, but it is imperative to conduct dose-response and pilot studies to determine the optimal treatment duration and dosage for your specific experimental model and research question.
Key Signaling Pathways
The anti-inflammatory effects of this compound, like other glucocorticoids, are primarily mediated through the glucocorticoid receptor signaling pathway, which ultimately leads to the repression of pro-inflammatory transcription factors.
Experimental Protocols for In Vivo Inflammation Models
The following are example protocols for common in vivo inflammation models, using potent glucocorticoids as a proxy for this compound.
Collagen-Induced Arthritis (CIA) in Rats
This is a widely used model for rheumatoid arthritis, characterized by chronic inflammation, synovitis, and joint destruction.
Experimental Protocol:
-
Animal Model: Male Lewis rats (6-8 weeks old).
-
Induction of Arthritis:
-
On day 0, administer a primary immunization of 100 µL of an emulsion containing bovine type II collagen and Freund's incomplete adjuvant at the base of the tail.
-
On day 7, administer a booster injection of the same emulsion.
-
-
Treatment Protocol (Example with Dexamethasone):
-
Begin treatment upon the onset of clinical signs of arthritis (typically days 14-21).
-
Administer dexamethasone via intraperitoneal (IP) or subcutaneous (SC) injection.
-
-
Monitoring and Endpoints:
-
Measure paw volume and arthritis score 2-3 times per week.
-
At the end of the study (e.g., day 28-42), collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Collect blood samples for analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Quantitative Data from Analogous Glucocorticoid Studies:
| Glucocorticoid | Animal Model | Dose | Route | Treatment Duration | Key Findings |
| Dexamethasone | Rat CIA | 1 mg/kg | IP | 3 times a week for 4 weeks | Significantly inhibited cartilage destruction; decreased mRNA levels of MMP-9, MMP-13, ADAMTS-4, and ADAMTS-5.[3] |
| Dexamethasone | Rat CIA | 0.045 or 0.225 mg/kg | SC | Daily for 7 days | Dose-dependent reduction in paw swelling and bone mineral density loss.[4] |
| Dexamethasone | Rat CIA | 0.25 mg/kg | Not Specified | Daily for 8 days | Slight antinociceptive effect. |
| Prednisolone | Rat CIA | 0.3 mg/kg (in combination) | Oral | Daily for 8 weeks | Disease-modifying effect in combination therapy. |
Carrageenan-Induced Paw Edema in Rats
This is an acute model of inflammation used to evaluate the anti-edematous effects of compounds.
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Treatment Protocol:
-
Administer this compound or vehicle (e.g., saline) via IP, SC, or oral gavage 30-60 minutes before the carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Quantitative Data from Analogous Glucocorticoid Studies:
| Glucocorticoid | Animal Model | Dose | Route | Treatment Duration | Key Findings |
| Dexamethasone | Rat Paw Edema | 10 mg/kg | IP | Single dose, 20 min after carrageenan | Significantly decreased hind paw thickness at 2, 3, and 4 hours post-carrageenan.[5] |
| Prednisolone | Rat Paw Edema | Not specified | Not specified | Single dose | Alleviated toxic side effects and tended to enhance anti-inflammatory activity when combined with its release-active dilutions. |
Recommendations for this compound Treatment Duration
-
Acute Inflammation Models (e.g., Carrageenan-Induced Paw Edema): Treatment duration is typically short, with a single dose administered prior to the inflammatory stimulus. The key is to capture the peak inflammatory response, which usually occurs within 3-5 hours.
-
Chronic Inflammation Models (e.g., Collagen-Induced Arthritis): Treatment duration will be longer and should be guided by the progression of the disease in the chosen model.
-
Prophylactic Treatment: Initiate treatment before or at the time of disease induction and continue for the duration of the study (e.g., 21-28 days). This will assess the ability of this compound to prevent the onset and development of inflammation.
-
Therapeutic Treatment: Begin treatment after the establishment of clinical signs of inflammation and continue for a defined period (e.g., 7-14 days or until the end of the study). This will evaluate the efficacy of this compound in resolving existing inflammation.
-
Important Considerations:
-
Dose-Response Studies: It is crucial to perform a dose-response study to identify the optimal dose of this compound that provides maximal efficacy with minimal side effects.
-
Pharmacokinetics: The pharmacokinetic profile of this compound in the specific animal model should be considered when determining the dosing frequency.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The duration of the study and the severity of the induced inflammation should be minimized.
References
- 1. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]
- 3. Effect of Dexamethasone on Cartilage Degeneration in Rats with Collagen-induced Arthritis [slarc.org.cn]
- 4. Modeling Corticosteroid Effects in a Rat Model of Rheumatoid Arthritis II: Mechanistic Pharmacodynamic Model for Dexamethasone Effects in Lewis Rats with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Application Note and Protocols: Flow Cytometry Analysis of Immune Cells after Cortivazol Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Cortivazol is a synthetic glucocorticoid known for its potent anti-inflammatory and immunosuppressive properties.[1] Like other glucocorticoids, it exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[2][3] This ligand-receptor complex translocates to the nucleus, where it modulates the expression of a wide array of genes.[4] Key mechanisms of its immunosuppressive action include the inhibition of pro-inflammatory cytokine production, suppression of T-cell activation and proliferation, and the induction of apoptosis in lymphocytes.[1][2][5][6][7]
Flow cytometry is a powerful high-throughput technique ideal for dissecting the heterogeneous effects of therapeutic compounds on distinct immune cell populations. It allows for the simultaneous measurement of multiple parameters on a single-cell basis, providing detailed insights into changes in cell lineage, activation status, and viability. This application note provides detailed protocols for the in vitro treatment of human Peripheral Blood Mononuclear Cells (PBMCs) with this compound and their subsequent analysis by multi-color flow cytometry.
Glucocorticoid Receptor Signaling Pathway
The primary mechanism of this compound involves the activation of the glucocorticoid receptor, which leads to genomic and non-genomic effects that collectively suppress immune responses.
Caption: this compound binds the cytoplasmic GR, leading to nuclear translocation and modulation of gene expression.
Experimental Workflow
The overall experimental process involves isolating immune cells, treating them with this compound, staining with fluorescently-labeled antibodies, and analyzing the populations on a flow cytometer.
Caption: General workflow for flow cytometry analysis of this compound-treated PBMCs.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[8]
Materials:
-
Human whole blood collected in heparin- or EDTA-containing tubes
-
Ficoll-Paque™ or other density gradient medium
-
Phosphate-Buffered Saline (PBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 15 mL of the density gradient medium into 50 mL conical tubes.
-
Slowly overlay 30 mL of the diluted blood onto the density gradient medium, minimizing mixing of the layers.[8]
-
Centrifuge at 1000 x g for 30 minutes at room temperature with the brake turned off.[8]
-
After centrifugation, four layers will be visible: plasma at the top, a "buffy coat" layer of PBMCs, the density gradient medium, and red blood cells at the bottom.[8]
-
Carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.[8]
-
Wash the isolated PBMCs by adding PBS to a total volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or automated cell counter and assess viability with trypan blue exclusion.[9]
Protocol 2: In Vitro Treatment of PBMCs with this compound
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Plate 200 µL of the cell suspension into each well of a 96-well plate (2 x 10⁵ cells/well).
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Add the this compound dilutions and vehicle control to the appropriate wells.
-
Optional: For activation studies, co-stimulate cells with anti-CD3/anti-CD28 antibodies or other mitogens.[10]
-
Incubate the plate for 24-48 hours in a CO₂ incubator.
Protocol 3: Staining for Immune Cell Phenotyping and Apoptosis Analysis
This protocol describes staining cells with fluorescently-conjugated antibodies for analysis.[11][12]
Materials:
-
This compound-treated and control cells from Protocol 2
-
FACS Buffer (PBS + 1% Bovine Serum Albumin)
-
Fluorescently-conjugated antibodies (see Table 1 for examples)
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Viability dye (e.g., 7-AAD, Propidium Iodide)
-
5 mL FACS tubes or 96-well V-bottom plates
-
Centrifuge
Procedure:
-
Transfer cells from the culture plate to FACS tubes or a V-bottom plate.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cells by resuspending in 1-2 mL of cold FACS buffer, then repeat the centrifugation step.
-
Prepare an antibody cocktail containing surface markers (e.g., anti-CD3, CD4, CD8, CD69, CD25) at pre-titrated optimal concentrations in FACS buffer.
-
Resuspend the cell pellet in 100 µL of the antibody cocktail.
-
Incubate for 20-30 minutes at 4°C in the dark.[13]
-
Wash the cells twice with 1-2 mL of cold FACS buffer, centrifuging between washes.
-
After the final wash, resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add Annexin V and the viability dye according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.[11]
-
Add an additional 200-300 µL of Annexin V Binding Buffer to each tube. Do not wash.
-
Proceed immediately to flow cytometry acquisition.
Data Presentation
The effects of this compound on immune cell populations can be quantified and summarized. The following table presents hypothetical data based on the known immunosuppressive effects of glucocorticoids.[14][15]
| Parameter | Cell Population | Vehicle Control | This compound (1 µM) | Expected Effect |
| Viability | Total Lymphocytes | 95% | 75% | Decrease |
| Apoptosis (Annexin V+) | CD4+ T Cells | 5% | 30% | Increase |
| Apoptosis (Annexin V+) | CD8+ T Cells | 6% | 35% | Increase |
| Early Activation (CD69+) | CD4+ T Cells | 25% | 8% | Decrease |
| Activation (CD25+) | CD4+ T Cells | 20% | 7% | Decrease |
| Early Activation (CD69+) | CD8+ T Cells | 30% | 10% | Decrease |
| Activation (CD25+) | CD8+ T Cells | 22% | 9% | Decrease |
Table 1: Representative quantitative data summary of this compound's effects on human PBMCs. Data are presented as the percentage of the parent gate expressing the indicated marker. Values are hypothetical.
Data Analysis and Interpretation
-
Gating Strategy: First, gate on single cells using forward scatter height (FSC-H) vs. forward scatter area (FSC-A). Next, gate on lymphocytes based on their characteristic forward and side scatter (SSC) properties. Exclude dead cells based on the viability dye staining.[11]
-
Population Identification: From the live lymphocyte gate, identify major populations such as T cells (CD3+), CD4+ T helper cells (CD3+CD4+), and CD8+ cytotoxic T cells (CD3+CD8+).
-
Apoptosis Analysis: Within each T cell subset, quantify apoptosis by gating on Annexin V positive cells. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both markers. Glucocorticoids are known to induce lymphocyte apoptosis.[6][7][16]
-
Activation Marker Analysis: For cells stimulated to activate, assess the expression of activation markers like CD69 (early activation) and CD25 (IL-2 receptor alpha chain) on CD4+ and CD8+ T cells.[17] this compound is expected to suppress the expression of these markers, consistent with its inhibitory effect on T cell activation.[15][18]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of glucocorticoids in the control of inflammation and lymphocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sanguinebio.com [sanguinebio.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. kumc.edu [kumc.edu]
- 14. Cytotoxicity of this compound in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucocorticoids in T cell apoptosis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometric analysis of activation markers on stimulated T cells and their correlation with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydrocortisone abrogates proliferation of T cells in autologous mixed lymphocyte reaction by rendering the interleukin-2 Producer T cells unresponsive to interleukin-1 and unable to synthesize the T-cell growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Response to Cortivazol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortivazol is a potent, synthetic pyrazolo-glucocorticoid that exerts its effects through high-affinity binding to the glucocorticoid receptor (GR).[1][2] Upon binding, the this compound-GR complex translocates to the nucleus, where it functions as a transcription factor to modulate the expression of a wide array of genes.[1] This modulation is central to this compound's anti-inflammatory and immunosuppressive properties. Notably, this compound acts as a selective modulator of the GR, regulating a distinct set of genes compared to other glucocorticoids like dexamethasone.[1] In human leukemic CEM cells, for instance, this compound has been shown to uniquely regulate 57 genes.[1]
These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on gene expression. Detailed protocols for cell culture, treatment, and subsequent gene expression analysis using RNA sequencing (RNA-seq) and quantitative real-time polymerase chain reaction (qRT-PCR) are provided.
Data Presentation: Illustrative Gene Expression Changes in Response to this compound
The following tables present an illustrative summary of expected gene expression changes in a relevant cell line (e.g., human leukemic CEM cells) following this compound treatment. This data is based on the known mechanism of action of glucocorticoids and the selective modulatory effects of this compound.
Table 1: Upregulated Genes in Response to this compound Treatment
| Gene Symbol | Gene Name | Fold Change (Illustrative) | Function |
| GR (NR3C1) | Glucocorticoid Receptor | 2.5 | Positive feedback loop |
| GILZ (TSC22D3) | Glucocorticoid-Induced Leucine Zipper | 4.0 | Anti-inflammatory, pro-apoptotic |
| DUSP1 (MKP-1) | Dual Specificity Phosphatase 1 | 3.5 | MAPK pathway inhibition, anti-inflammatory |
| FKBP5 | FK506 Binding Protein 5 | 5.0 | Negative feedback regulation of GR |
| ANXA1 | Annexin A1 | 3.0 | Inhibition of phospholipase A2, anti-inflammatory |
Table 2: Downregulated Genes in Response to this compound Treatment
| Gene Symbol | Gene Name | Fold Change (Illustrative) | Function |
| IL-2 | Interleukin 2 | -4.5 | Pro-inflammatory cytokine, T-cell proliferation |
| TNF | Tumor Necrosis Factor | -4.0 | Pro-inflammatory cytokine |
| IL-6 | Interleukin 6 | -3.8 | Pro-inflammatory cytokine |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | -3.0 | Pro-inflammatory transcription factor |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | -2.5 | Pro-inflammatory transcription factor |
Signaling Pathways Modulated by this compound
This compound, through its interaction with the glucocorticoid receptor, influences several key signaling pathways involved in inflammation and cell survival.
Glucocorticoid Receptor (GR) Signaling Pathway
The primary mechanism of this compound action is through the GR signaling pathway. Upon entering the cell, this compound binds to the cytoplasmic GR, which is part of a chaperone protein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the this compound-GR complex into the nucleus. In the nucleus, the complex can either homodimerize and bind to glucocorticoid response elements (GREs) in the promoter regions of target genes to activate their transcription, or it can monomerically interact with other transcription factors, such as NF-κB and AP-1, to repress their activity.
Caption: this compound-mediated GR signaling pathway.
Interaction with NF-κB and AP-1 Signaling
A significant part of this compound's anti-inflammatory effect is due to the repression of pro-inflammatory transcription factors, primarily NF-κB and AP-1. The activated GR monomer can directly interact with these transcription factors, preventing them from binding to their DNA response elements and activating the transcription of pro-inflammatory genes such as cytokines and chemokines.
Modulation of PI3K/Akt/mTOR Pathway
Glucocorticoids are also known to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism. The interaction can be complex and cell-type specific, but it often involves the GR-mediated regulation of genes that are components or regulators of this pathway. This modulation can contribute to the apoptotic effects of this compound in certain cancer cells.
Caption: this compound's modulation of the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on gene expression.
Experimental Workflow
The overall workflow for analyzing gene expression changes in response to this compound treatment involves several key stages, from cell culture to data analysis.
Caption: Experimental workflow for gene expression analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture the desired cell line (e.g., CEM-C7 human leukemic cells) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before treatment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations for treatment.
-
-
Treatment:
-
Seed the cells in culture plates at an appropriate density.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Include a minimum of three biological replicates for each treatment condition.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, 24 hours).
-
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction:
-
Following treatment, harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol or a buffer from a commercial RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit (e.g., RNeasy Mini Kit).
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the purity of the RNA by measuring the A260/A280 (should be ~2.0) and A260/A230 (should be >1.8) ratios.
-
Determine the RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value > 8 is recommended for RNA-seq.
-
Protocol 3: Gene Expression Analysis by RNA Sequencing
-
Library Preparation:
-
Starting with high-quality total RNA, perform poly(A) selection to enrich for mRNA.
-
Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
Purify the library and assess its quality and quantity.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Aim for a sequencing depth of at least 20 million reads per sample for differential gene expression analysis.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases.
-
Align the reads to the appropriate reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels by counting the number of reads mapping to each gene.
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples using tools like DESeq2 or edgeR.
-
Perform pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes and pathways.
-
Protocol 4: Validation of Gene Expression by qRT-PCR
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
Primer Design:
-
Design and validate primers for the genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB).
-
-
qRT-PCR Reaction:
-
Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.
-
Perform the reaction on a real-time PCR instrument.
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Conclusion
These application notes provide a comprehensive framework for researchers to investigate the impact of this compound on gene expression. By following these detailed protocols, scientists and drug development professionals can elucidate the molecular mechanisms of this compound action, identify novel therapeutic targets, and discover potential biomarkers for drug response. The provided diagrams offer a visual representation of the key signaling pathways and the experimental workflow, facilitating a deeper understanding of the experimental design and data interpretation.
References
- 1. Comparison of two structurally diverse glucocorticoid receptor agonists: this compound selectively regulates a distinct set of genes separate from dexamethasone in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cortivazol solubility in different laboratory solvents
This technical support center provides essential information regarding the solubility of Cortivazol in common laboratory solvents. The following question-and-answer guide addresses potential issues researchers, scientists, and drug development professionals may encounter during their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What are the recommended solvents for dissolving this compound?
A1: While specific quantitative solubility data for this compound is limited in publicly available literature, data from structurally similar corticosteroids, such as hydrocortisone, can provide valuable guidance. Based on this, this compound is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol. It is anticipated to have very low solubility in aqueous solutions.
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the solvent can increase the solubility of many compounds. However, be cautious of potential degradation at high temperatures.
-
Sonication: Using an ultrasonic bath can help to break down particles and enhance dissolution.
-
Vortexing: Vigorous mixing can aid in the dissolution process.
-
Use of a co-solvent: If solubility in a single solvent is insufficient, a co-solvent system (e.g., a mixture of ethanol and water) might be effective.
-
Prepare a stock solution in a highly soluble solvent first: Dissolve this compound in a solvent in which it is highly soluble, like DMSO, to create a concentrated stock solution. This stock can then be diluted into the aqueous buffer or media of choice. Be mindful of the final concentration of the organic solvent in your experimental system, as it may have biological effects.
Q3: My this compound precipitated out of solution after dilution. How can I prevent this?
A3: Precipitation upon dilution, especially into an aqueous buffer from an organic stock solution, is a common issue for poorly water-soluble compounds. To mitigate this:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound.
-
Optimize the dilution method: Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid and even dispersion.
-
Use a surfactant or stabilizing agent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) to the aqueous medium can help to maintain the solubility of hydrophobic compounds.
-
pH adjustment: The solubility of some compounds can be pH-dependent. Investigate if adjusting the pH of your final solution could improve solubility.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to start with a solvent in which this compound is readily soluble, such as DMSO.
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration.
-
Mix thoroughly using a vortexer or by sonication until the solid is completely dissolved.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent moisture absorption and degradation.
This compound Solubility Data
Disclaimer: The following table provides estimated solubility values for this compound based on data available for the structurally similar corticosteroid, hydrocortisone. These values should be used as a guideline and may not represent the exact solubility of this compound. Experimental verification is highly recommended.
| Solvent | Estimated Solubility (mg/mL) | Reference Compound |
| Dimethyl Sulfoxide (DMSO) | ~20 | Hydrocortisone |
| Ethanol | ~15 | Hydrocortisone |
| Methanol | ~6.2 | Hydrocortisone |
| Water | Very Low (~0.28) | Hydrocortisone |
Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a defined period (typically 24-72 hours) to allow the system to reach equilibrium. A shaker or rotator is commonly used for this purpose.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation or filtration (using a filter compatible with the solvent and compound) is employed.
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Visualizations
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Stability of Cortivazol in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cortivazol in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media at 37°C?
While specific public data on the stability of this compound in various cell culture media is limited, as a steroidal compound, it is generally expected to be relatively stable. However, the exact stability can be influenced by the specific components of the medium (e.g., serum proteins, pH) and exposure to light. For long-term experiments, it is recommended to determine the stability under your specific experimental conditions. It is advisable to freshly prepare media containing this compound for each experiment or, for longer-term studies, to replace the media at regular intervals to ensure a consistent concentration.[1][2]
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentration in cell culture media, dilute the stock solution directly into the media shortly before use. Storing this compound in media, especially media containing serum, for extended periods is not recommended as the drug may interact with media components, potentially reducing its effective concentration.[1]
Q3: Can I store cell culture media containing this compound?
Storing cell culture media containing this compound is generally not recommended, particularly for long durations or at 4°C. The components of the media can change over time, which may affect the stability and effective concentration of the drug.[1] It is best practice to add this compound to the media immediately before use.
Q4: What are the potential degradation products of this compound in cell culture media?
There is currently no readily available information detailing the specific degradation products of this compound in cell culture media. Potential degradation could occur through hydrolysis or oxidation, influenced by factors such as pH, temperature, and light exposure. To identify and quantify potential degradation products, analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) would be required.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results between batches. | Inconsistent concentration of active this compound due to degradation in media. | Prepare fresh this compound-containing media for each experiment. Determine the stability of this compound in your specific media over the time course of your experiment using the protocol outlined below. |
| Lower than expected cellular response to this compound. | Degradation of this compound during the experiment, leading to a decrease in the effective concentration. | Replace the cell culture media with freshly prepared this compound-containing media at regular intervals during long-term experiments. Consider performing a time-course experiment to assess the optimal media replacement schedule. |
| Precipitate formation in the cell culture media. | Poor solubility of this compound at the working concentration or interaction with media components. | Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line. Prepare the working solution by adding the this compound stock solution to the media while vortexing to ensure proper mixing. If precipitation persists, consider using a different solvent or reducing the working concentration. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to quantify the concentration of this compound in cell culture media over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Your specific cell culture medium (e.g., DMEM with 10% FBS)
- HPLC-grade solvents (e.g., acetonitrile, water)
- HPLC system with a suitable detector (e.g., UV or Mass Spectrometer)
- C18 HPLC column
- Sterile, conical tubes
- Incubator at 37°C with 5% CO2
- Microcentrifuge
2. Procedure:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
- Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
- Incubate the tubes at 37°C in a cell culture incubator.
- At each time point, remove a tube and process the sample for HPLC analysis.
- If the medium contains serum, a protein precipitation step is necessary. Add a cold solvent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of media), vortex, and centrifuge at high speed to pellet the proteins.
- Collect the supernatant for analysis.
- Prepare a standard curve of this compound in the same cell culture medium.
- Analyze the samples and standards by HPLC. Common methods for steroid analysis involve reverse-phase chromatography.[4]
- Quantify the concentration of this compound at each time point by comparing the peak area to the standard curve.
3. Data Presentation:
Summarize the quantitative data in a table to easily track the concentration of this compound over time.
| Time (hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 100 | |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 72 |
Visualizations
This compound Stability Study Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Cortivazol experiments
Welcome to the technical support center for Cortivazol experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent synthetic glucocorticoid with high affinity for the glucocorticoid receptor (GR).[1] Its primary mechanism of action involves binding to the GR in the cytoplasm. This complex then translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes. This regulation leads to potent anti-inflammatory and immunosuppressive effects.[1] this compound has shown significant activity in inducing cell death in leukemia cell lines, including those resistant to other glucocorticoids like dexamethasone.[2]
Q2: We are observing a non-linear, curvilinear Scatchard plot in our [3H]-Cortivazol receptor binding assay. Is this expected?
Yes, a curvilinear Scatchard plot is an expected outcome for this compound binding to the glucocorticoid receptor in certain cell types, such as the human leukemic cell line CEM C7.[1] This finding suggests the presence of both high-affinity and low-affinity binding sites for this compound on the GR.[1][3] In contrast, other glucocorticoids like dexamethasone typically exhibit a linear Scatchard plot, indicating a single class of binding sites.[1]
Q3: Our cell viability assays are showing inconsistent IC50 values for this compound across different experiments. What could be the cause?
Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Cell Health and Passage Number: Ensure you are using healthy, exponentially growing cells within a consistent and narrow passage number range.[4]
-
Cell Seeding Density: Inconsistent cell numbers per well can significantly impact results. Always use a carefully optimized and consistent seeding density.[4]
-
Compound Solubility and Stability: Confirm that your this compound stock is fully dissolved and prepare fresh dilutions for each experiment to avoid degradation.[4]
-
Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or pipetting can introduce significant errors.[4]
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can alter cellular metabolism and drug response.[4]
Q4: We are observing a decrease in the expression of a target gene at low concentrations of this compound, but an increase at higher concentrations. Is this a known phenomenon?
While not specifically documented for this compound, glucocorticoids can have paradoxical effects at high concentrations.[5] High doses of steroids can sometimes induce pro-inflammatory responses, which may seem contradictory to their primary anti-inflammatory function.[5] This could be due to the activation of different signaling pathways or the induction of other proteins at higher concentrations.[5] It is recommended to perform a full dose-response curve to characterize these effects.
Troubleshooting Guides
Unexpected Results in Receptor Binding Assays
| Observed Problem | Potential Cause | Suggested Solution |
| Low total binding of [3H]-Cortivazol | Degraded radioligand | Use a fresh batch of [3H]-Cortivazol and store it properly. |
| Inactive receptor preparation | Prepare fresh cell lysates or membrane fractions. Ensure protease inhibitors are used. | |
| Suboptimal binding buffer conditions | Verify the pH and composition of your binding buffer. | |
| Insufficient incubation time | Perform a time-course experiment to determine the optimal time to reach binding equilibrium. | |
| High non-specific binding | High radioligand concentration | Use a [3H]-Cortivazol concentration at or below the Kd value for the high-affinity site. |
| Insufficient washing | Increase the number and volume of wash steps with ice-cold buffer. | |
| Filter binding issues | Pre-soak filters in a blocking agent like polyethyleneimine (PEI). | |
| Inconsistent Kd values | Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Temperature fluctuations | Ensure consistent incubation temperature across all experiments. |
Anomalies in Cell Viability (MTT) Assays
| Observed Problem | Potential Cause | Suggested Solution |
| High background in "no cell" control wells | Contamination of media or reagents | Use fresh, sterile media and reagents. Check for microbial contamination. |
| MTT reagent instability | Prepare fresh MTT solution for each experiment and protect it from light. | |
| Low signal in positive control (untreated) wells | Low cell seeding density | Optimize cell seeding density to ensure a robust signal. |
| Poor cell health | Use cells in the exponential growth phase and check for viability before seeding. | |
| Variable results between replicate wells | Uneven cell distribution | Ensure a homogenous cell suspension before and during plating. |
| Edge effects on the plate | Avoid using the outer wells of the plate or fill them with media to maintain humidity. | |
| Unexpected resistance to this compound-induced cell death | Dexamethasone-resistant cell line | This compound can be effective in some dexamethasone-resistant cell lines, but resistance mechanisms can vary.[2][3] Confirm the GR status of your cells. |
| High cell confluency | High cell density can sometimes confer resistance. Optimize seeding density. |
Inconsistent Gene Expression (qPCR) Results
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in Ct values for housekeeping genes | Inconsistent RNA quantity or quality | Use a standardized amount of high-quality RNA for cDNA synthesis. Assess RNA integrity (e.g., with a Bioanalyzer). |
| Pipetting errors in qPCR setup | Use a master mix and calibrated pipettes to minimize pipetting variability. | |
| No or low induction of target genes | Suboptimal this compound concentration or incubation time | Perform a dose-response and time-course experiment to determine optimal conditions for gene induction.[2] |
| Inefficient primers or probes | Validate the efficiency of your qPCR primers and probes. | |
| Low GR expression in cells | Confirm the expression of the glucocorticoid receptor in your cell line. | |
| Unexpected down-regulation of a target gene | Complex gene regulation by this compound | This compound can regulate a distinct set of genes compared to other glucocorticoids.[6] This may include gene repression. |
Data Summary
This compound Receptor Binding Affinity
| Ligand | Cell Line | Binding Sites | Dissociation Constant (Kd) | Reference |
| [3H]-Cortivazol | CEM C7 (Glucocorticoid-sensitive) | High-affinity | 0.4 nM | [1] |
| Low-affinity | 11 nM | [1] | ||
| [3H]-Cortivazol | Glucocorticoid-resistant cell line | High-affinity | 0.8 nM | [1] |
| [3H]-Dexamethasone | CEM C7 (Glucocorticoid-sensitive) | Single site | 1.9 nM | [1] |
Experimental Protocols
Protocol 1: [3H]-Cortivazol Whole-Cell Receptor Binding Assay
1. Cell Preparation:
- Culture cells to the desired density.
- Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
- Resuspend the cell pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
- Determine cell concentration using a hemocytometer.
2. Assay Setup (in a 96-well plate):
- Total Binding: Add a specific concentration of [3H]-Cortivazol to wells containing the cell suspension.
- Non-specific Binding: Add the same concentration of [3H]-Cortivazol and a high concentration of unlabeled this compound (e.g., 1000-fold excess) to separate wells containing the cell suspension.
- Competition Binding (optional): Add a fixed concentration of [3H]-Cortivazol and varying concentrations of a competing unlabeled ligand to wells containing the cell suspension.
3. Incubation:
- Incubate the plate at 4°C for a predetermined time to reach equilibrium (e.g., 18-24 hours).
4. Harvesting:
- Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
5. Scintillation Counting:
- Dry the filters and place them in scintillation vials with a scintillation cocktail.
- Measure the radioactivity in a liquid scintillation counter.
6. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- For saturation binding, perform Scatchard analysis to determine Kd and Bmax.
- For competition binding, determine the IC50 of the competing ligand.
Protocol 2: Cell Viability Assessment using MTT Assay
1. Cell Seeding:
- Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound in complete culture medium.
- Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
- Add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the well volume).
- Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
4. Solubilization:
- Carefully remove the medium containing MTT.
- Add a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Mix gently on an orbital shaker for 15 minutes.
5. Absorbance Measurement:
- Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
6. Data Analysis:
- Subtract the absorbance of the "no cell" control from all other values.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.[4]
Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)
1. Cell Treatment and RNA Extraction:
- Seed cells in appropriate culture dishes and treat with this compound at the desired concentrations and for the desired time.
- Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).[7]
- Assess RNA quality and quantity using a spectrophotometer or a Bioanalyzer.
2. cDNA Synthesis:
- Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
3. qPCR Reaction:
- Prepare a qPCR master mix containing cDNA, forward and reverse primers for the target gene(s) and a housekeeping gene, and a fluorescent dye (e.g., SYBR Green) or a specific probe.
- Perform the qPCR reaction in a real-time PCR instrument.
4. Data Analysis:
- Determine the cycle threshold (Ct) values for the target and housekeeping genes.
- Calculate the relative gene expression using a suitable method, such as the ΔΔCt method.[8][9]
- Normalize the expression of the target gene to the housekeeping gene.
Visualizations
Caption: Canonical Glucocorticoid Receptor signaling pathway activated by this compound.
Caption: General experimental workflow for a cell viability (MTT) assay with this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. [3H]this compound: a unique high affinity ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of the phenylpyrazolo steroid this compound with glucocorticoid receptors in steroid-sensitive and -resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Inflammatory Steroids Have Paradoxical Effect - Jacobs School of Medicine and Biomedical Sciences - University at Buffalo [medicine.buffalo.edu]
- 6. researchgate.net [researchgate.net]
- 7. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 8. Real-time quantitative PCR to detect changes in synovial gene expression in rheumatoid arthritis after corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real‐time quantitative PCR to detect changes in synovial gene expression in rheumatoid arthritis after corticosteroid treatment - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Cortivazol in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Cortivazol in research models. The information is intended for researchers, scientists, and drug development professionals to help anticipate, identify, and troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is a potent synthetic glucocorticoid.[1][2] Its primary, on-target mechanism involves binding to and activating the intracellular Glucocorticoid Receptor (GR).[3][4] Upon binding, the this compound-GR complex translocates to the nucleus, where it acts as a transcription factor. This complex can upregulate the expression of anti-inflammatory proteins and downregulate pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[3][5] This genomic pathway is responsible for its significant anti-inflammatory and immunosuppressive effects.[1]
Caption: Classical genomic signaling pathway of this compound via the Glucocorticoid Receptor.
Q2: My experiment yields different gene expression profiles with this compound compared to Dexamethasone. Is this an off-target effect?
A2: Not necessarily in the traditional sense of binding to a different receptor. While both are GR agonists, this compound is considered a selective modulator of the Glucocorticoid Receptor (GR). Research has shown that while this compound and Dexamethasone regulate an overlapping set of genes, each steroid also regulates an exclusive set of transcripts.[6] In both dexamethasone-sensitive and dexamethasone-resistant leukemic cell lines, this compound was found to uniquely regulate 57 genes, many of which are key components of various signal transduction pathways.[6]
Therefore, observing different expression profiles is likely due to the distinct interaction of this compound with the GR's ligand-binding domain, leading to a unique conformational change and differential recruitment of co-regulator proteins compared to Dexamethasone.[7]
Caption: this compound acts as a selective GR modulator, regulating a unique set of genes.
Q3: Should I be concerned about this compound cross-reactivity with the Mineralocorticoid Receptor (MR)?
A3: Current evidence suggests that this compound is highly specific for the Glucocorticoid Receptor (GR) over the Mineralocorticoid Receptor (MR). One study explicitly demonstrated that this compound does not induce nuclear translocation or the transactivation function of the MR, while it strongly activates the GR.[5][7] This indicates a low potential for direct off-target effects mediated by MR, which is a common issue with less specific glucocorticoids like cortisol and aldosterone.[7] If you observe effects typically associated with MR activation (e.g., changes in ion transport), it is unlikely to be caused by direct binding of this compound to the MR.
Q4: I'm observing cellular effects within minutes of this compound application. Is this too fast for the classical genomic mechanism?
A4: Yes, effects that occur within seconds to minutes are likely mediated by non-genomic pathways.[8] While the classical GR pathway requires time for transcription and translation, glucocorticoids can also elicit rapid, non-genomic actions.[3][9] These can involve interactions with membrane-bound GRs (mGR) or cytosolic GRs (cGR) that trigger intracellular signaling cascades, such as modulating ion channel activity or activating protein kinases, without direct gene interaction.[8][10][11] For example, high doses of glucocorticoids have been shown to rapidly inhibit human neutrophil degranulation through a mechanism independent of receptor occupation or protein synthesis.[12]
If you observe such rapid phenomena, consider them as potential non-genomic effects of this compound.
Troubleshooting & Experimental Guides
Q5: I am seeing unexpected results in my experiment. How can I determine if they are caused by off-target effects?
A5: A systematic approach is crucial for troubleshooting unexpected results. The following workflow can help you investigate whether an observed phenotype is due to a this compound off-target effect.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Quantitative Data Summary
Binding Affinity of this compound
The binding affinity of this compound for the Glucocorticoid Receptor (GR) has been characterized in human leukemic CEM cells. Unlike standard glucocorticoids that show one-site binding, this compound's interaction is consistent with binding to at least two sites on the GR, with both high and lower affinity components.[13][14]
| Cell Line / Condition | Binding Site | Dissociation Constant (Kd) | Reference |
| Glucocorticoid-sensitive (CEM C7) | High Affinity | ~0.4 - 0.5 nM | [13][14] |
| Glucocorticoid-sensitive (CEM C7) | Low Affinity | ~10 - 11 nM | [13][14] |
| Glucocorticoid-resistant (CEM) | High Affinity | ~0.8 nM | [13] |
Note: Dexamethasone was found to bind only to the lower affinity site detected by [3H]this compound, highlighting this compound's unique interaction with the GR.[13]
Experimental Protocols
Protocol: Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol outlines a general method to assess the binding affinity and selectivity of a test compound (like this compound) for the Glucocorticoid Receptor.
Objective: To determine the concentration of a test compound required to displace 50% of a radiolabeled GR ligand (e.g., [3H]Dexamethasone or [3H]this compound) from the receptor, yielding an IC50 value.
Materials:
-
Cell line expressing GR (e.g., CEM, HEK293)
-
Cytosol extraction buffer
-
Radiolabeled GR ligand (e.g., [3H]Dexamethasone)
-
Unlabeled test compound (this compound) and reference compounds
-
Scintillation vials and fluid
-
Filter apparatus (e.g., glass fiber filters)
Methodology:
-
Prepare Cytosol: Culture cells to the desired density. Harvest and wash cells, then lyse them in a hypotonic buffer to prepare a cytosolic fraction containing the GR.
-
Set up Binding Reactions: In a series of tubes, add a constant amount of cytosol and a fixed, low concentration of the radiolabeled ligand.
-
Add Competitors: Add increasing concentrations of the unlabeled test compound (this compound) to the tubes. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled ligand (non-specific binding).
-
Incubate: Incubate the reactions at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separate Bound from Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter. The receptor-bound radioligand will be retained on the filter, while the free ligand passes through.
-
Quantify Binding: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Protocol: GR-Mediated Reporter Gene Assay
This protocol measures the functional consequence of GR activation (transactivation or transrepression) by a compound.[15][16]
Objective: To quantify the dose-dependent effect of this compound on the transcriptional activity of the GR.
Materials:
-
Host cell line (e.g., HEK293, HeLa)
-
Expression plasmid for human GR (if not endogenously expressed)
-
Reporter plasmid containing Glucocorticoid Response Elements (GREs) driving a reporter gene (e.g., luciferase, GFP).
-
Transfection reagent
-
Test compound (this compound) and controls
-
Luciferase assay reagent (if using luciferase reporter)
-
Luminometer or fluorescence plate reader
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the GR expression plasmid (if needed) and the GRE-reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, Dexamethasone (positive control), and vehicle (negative control).
-
Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for reporter gene expression.
-
Cell Lysis and Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions (e.g., measure luminescence for a luciferase reporter).
-
Data Analysis:
-
Normalize the reporter gene signal to the control plasmid signal.
-
Plot the normalized reporter activity against the log concentration of the compound.
-
Fit the data to a dose-response curve to determine the EC50 (concentration for 50% maximal effect).
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of two structurally diverse glucocorticoid receptor agonists: this compound selectively regulates a distinct set of genes separate from dexamethasone in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct interaction of this compound with the ligand binding domain confers glucocorticoid receptor specificity: this compound is a specific ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid non-genomic inhibitory effects of glucocorticoids on human neutrophil degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [3H]this compound: a unique high affinity ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactions of the phenylpyrazolo steroid this compound with glucocorticoid receptors in steroid-sensitive and -resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cortivazol dosage to minimize side effects in animal studies
This technical support center provides guidance for researchers on optimizing Cortivazol dosage and minimizing side effects in animal studies. Due to the limited availability of public data specifically on this compound dosage optimization, this guide is based on the established principles of glucocorticoid pharmacology and preclinical research methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal dose of this compound in a new animal model?
A1: The initial step is to conduct a dose-ranging study to establish the therapeutic window of this compound for your specific indication and animal model. This involves administering a wide range of doses and evaluating both the desired therapeutic effects and the onset of common glucocorticoid-related side effects.
Q2: What are the most common side effects of this compound that I should monitor in my animal studies?
A2: As a glucocorticoid, this compound can induce a range of side effects. Key parameters to monitor include:
-
Metabolic: Hyperglycemia, weight loss (or gain, depending on the model), and changes in water intake.
-
Immunosuppressive: Increased susceptibility to infections.
-
Endocrine: Suppression of the hypothalamic-pituitary-adrenal (HPA) axis, leading to adrenal atrophy with chronic use.
-
Musculoskeletal: Muscle wasting and osteoporosis with long-term administration.
-
Behavioral: Changes in activity levels and stress responses.
Q3: How can I minimize the risk of HPA axis suppression?
A3: To mitigate HPA axis suppression, consider the following strategies:
-
Use the lowest effective dose for the shortest possible duration.
-
Implement an alternate-day dosing schedule if therapeutically feasible.
-
Gradually taper the dose upon discontinuation of treatment to allow the HPA axis to recover.
Q4: What is the mechanism of action for this compound?
A4: this compound, like other glucocorticoids, exerts its effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory genes (transactivation) or downregulate the expression of pro-inflammatory genes (transrepression).
Troubleshooting Guide
Issue: Animals are showing significant weight loss at a dose that is not therapeutically effective.
-
Possible Cause: The starting dose may be too high, or the animal model may be particularly sensitive to the catabolic effects of glucocorticoids.
-
Solution:
-
Review your dose selection. Was it based on literature for a similar compound and model?
-
Conduct a more granular dose-finding study with smaller dose increments.
-
Ensure adequate nutrition and hydration for the animals.
-
Monitor blood glucose levels to check for hyperglycemia, which can contribute to weight loss.
-
Issue: I am not observing a clear dose-response relationship for the therapeutic effect.
-
Possible Cause: The doses selected may be outside the dynamic range of the dose-response curve (either too low or already on the plateau). The chosen endpoint may also not be sensitive enough.
-
Solution:
-
Broaden the range of doses tested, including both lower and higher concentrations.
-
Verify the sensitivity and reliability of your efficacy assay.
-
Consider pharmacokinetic factors. Is the drug being absorbed and reaching the target tissue as expected?
-
Issue: Animals are developing infections during the study.
-
Possible Cause: This is a known consequence of the immunosuppressive effects of glucocorticoids.
-
Solution:
-
Maintain a sterile environment and handle animals with care to minimize exposure to pathogens.
-
Monitor for signs of infection closely.
-
Consider prophylactic antibiotic treatment if infections are a common and unavoidable issue in your model, but be aware this can be a confounding factor.
-
Evaluate if a lower dose of this compound can achieve the desired therapeutic effect with less immunosuppression.
-
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for this compound in a Murine Arthritis Model
| This compound Dose (mg/kg) | Paw Swelling Reduction (%) | Thymus Weight Reduction (%) | Blood Glucose Increase (mg/dL) |
| 0 (Vehicle) | 0% | 0% | 0 |
| 0.1 | 15% | 5% | 10 |
| 0.3 | 45% | 20% | 35 |
| 1.0 | 75% | 50% | 80 |
| 3.0 | 80% | 70% | 150 |
This table illustrates how to correlate a therapeutic endpoint (paw swelling reduction) with markers of side effects (thymus weight reduction as a marker of immunosuppression and blood glucose increase).
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Bioavailability (Oral) | 85% |
| Tmax (Time to Peak Concentration) | 1.5 hours |
| Half-life (t1/2) | 3 hours |
| Volume of Distribution (Vd) | 2.5 L/kg |
| Clearance (CL) | 0.6 L/hr/kg |
Understanding the pharmacokinetic profile is crucial for designing an effective dosing regimen.
Experimental Protocols
Protocol 1: Dose-Finding Study in a Rodent Model of Inflammation
-
Animal Model: Select a suitable rodent model for your research question (e.g., carrageenan-induced paw edema for acute inflammation).
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control and at least 4-5 this compound dose levels). A group size of 8-10 animals is typically recommended.
-
Dosing: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Measure the primary efficacy endpoint at appropriate time points (e.g., paw volume at 1, 2, 4, and 6 hours post-carrageenan injection).
-
Side Effect Monitoring: At the end of the study, collect blood samples to measure glucose levels. Harvest organs such as the thymus and adrenal glands and weigh them to assess immunosuppression and HPA axis effects.
-
Data Analysis: Analyze the dose-response relationship for both efficacy and side effects to identify the therapeutic window.
Protocol 2: Assessment of HPA Axis Suppression
-
Treatment: Administer this compound daily for a sub-chronic period (e.g., 14 days). Include a vehicle control group and a positive control (e.g., dexamethasone).
-
Washout Period: After the final dose, allow for a washout period (e.g., 24-48 hours) to ensure the administered drug is cleared.
-
ACTH Challenge: Administer a standardized dose of Adrenocorticotropic hormone (ACTH) to all animals.
-
Corticosterone Measurement: Collect blood samples at baseline (before ACTH) and at a specified time point after the ACTH challenge (e.g., 30 or 60 minutes).
-
Analysis: Measure plasma corticosterone levels. A blunted corticosterone response to the ACTH challenge in the this compound-treated groups compared to the vehicle group indicates HPA axis suppression.
Visualizations
Caption: Glucocorticoid receptor signaling pathway for this compound.
Caption: Experimental workflow for this compound dose optimization.
Caption: Decision tree for troubleshooting adverse effects.
Technical Support Center: Preventing Cortivazol Precipitation in Aqueous Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Cortivazol precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. Structurally, it is a phenylpyrazolo-steroid, a class of molecules that are often highly lipophilic and exhibit poor water solubility. This low aqueous solubility can lead to precipitation when preparing solutions for in vitro and in vivo experiments, potentially compromising the accuracy and reproducibility of results.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why does this happen?
This common phenomenon is known as "solvent shock" or "crashing out." It occurs when a concentrated stock solution of a hydrophobic compound in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), is rapidly diluted into an aqueous medium. The abrupt change in the solvent environment from predominantly organic to aqueous drastically reduces the solubility of the lipophilic this compound, causing it to precipitate out of the solution.
Q3: What are the initial signs of this compound precipitation?
Precipitation can manifest in several ways, including:
-
Cloudiness or turbidity: The solution may appear hazy or milky.
-
Visible particles: Small, crystalline or amorphous particles may be observed floating in the solution or settled at the bottom of the container.
-
Film formation: A thin film may appear on the surface of the solution or coating the walls of the vessel.
Q4: How can I prevent this compound from precipitating in my aqueous solutions?
Preventing precipitation primarily involves strategies to enhance and maintain the solubility of this compound in the final aqueous environment. Key approaches include:
-
Utilizing co-solvents: Incorporating a less polar, water-miscible solvent in the final solution can increase the solubility of this compound.
-
Employing solubilizing excipients: Surfactants and cyclodextrins can encapsulate the hydrophobic this compound molecules, enhancing their apparent solubility in water.
-
Optimizing the dilution process: A gradual dilution of the DMSO stock solution can help to avoid sudden changes in solvent polarity.
-
Controlling the pH: The solubility of some compounds can be influenced by the pH of the solution.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
Problem: A precipitate forms immediately upon adding the this compound stock solution (in DMSO) to the aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Steps |
| Solvent Shock | Reduce Final Concentration: Lower the final concentration of this compound in your experiment if possible. Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume, perform a serial dilution. First, dilute the stock into a smaller volume of the aqueous medium, mix thoroughly, and then add this intermediate dilution to the final volume. Slow Addition with Agitation: Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion. |
| High DMSO Concentration in Final Solution | Optimize Stock Concentration: Prepare a more concentrated DMSO stock solution so that a smaller volume is needed, thereby reducing the final DMSO concentration in the aqueous solution. Aim for a final DMSO concentration of ≤0.5%, and ideally ≤0.1% for cell-based assays, as higher concentrations can be cytotoxic. |
| Low Temperature of Aqueous Medium | Pre-warm the Medium: Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Solubility often decreases at lower temperatures. |
Issue 2: Precipitation Over Time During Incubation
Problem: The solution is initially clear but becomes cloudy or forms a precipitate after a period of incubation (e.g., in a 37°C incubator).
| Possible Cause | Troubleshooting Steps |
| Metastable Supersaturation | Incorporate Solubilizing Agents: The initial clear solution may be a supersaturated state that is not stable over time. The addition of solubilizing agents can help maintain solubility. • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used at low concentrations (e.g., 0.01-0.1%) to form micelles that encapsulate this compound. • Cyclodextrins: Molecules like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can form inclusion complexes with this compound, significantly increasing its aqueous solubility. |
| Changes in Medium Composition | pH Shift: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of this compound. Ensure your medium is well-buffered. Interaction with Serum Proteins: If using a serum-containing medium, this compound may bind to proteins, which can sometimes lead to aggregation. Consider reducing the serum concentration if your experimental design allows. |
| Evaporation | Maintain Humidity: Ensure proper humidification in the incubator to prevent evaporation from the culture plates, which would increase the concentration of all components, including this compound, potentially exceeding its solubility limit. |
Data Presentation: Solubility of Corticosteroids in Common Solvents
| Corticosteroid | Water | Ethanol | Methanol | DMSO | 1:10 DMSO:PBS (pH 7.2) |
| Dexamethasone | Sparingly soluble | ~3 mg/mL | - | ~30 mg/mL | ~0.1 mg/mL |
| Hydrocortisone | Sparingly soluble | ~15 mg/mL | ~6.2 mg/mL | ~20 mg/mL | - |
| Prednisolone | Poorly soluble | - | - | - | - |
Note: "Sparingly soluble" and "poorly soluble" are qualitative terms. Actual solubility can be very low (in the µg/mL range).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolve: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat to prevent degradation.
-
Storage: Aliquot the stock solution into single-use volumes in amber tubes to protect from light and minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Stable Aqueous Working Solution of this compound for In Vitro Assays
This protocol provides a method for diluting a this compound DMSO stock into an aqueous medium for cell culture experiments, minimizing the risk of precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium (e.g., DMEM with serum)
-
Sterile polypropylene tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): a. In a sterile tube, add a volume of the pre-warmed aqueous medium. b. Add a small volume of the this compound stock solution to the medium (e.g., a 1:10 dilution) and immediately vortex to mix thoroughly. This creates an intermediate dilution with a lower DMSO concentration.
-
Prepare Final Working Solution: a. In a separate sterile tube containing the final volume of pre-warmed aqueous medium, add the required volume of the this compound stock solution (or the intermediate dilution) dropwise while gently swirling or vortexing the medium. b. Ensure the final concentration of DMSO is below the cytotoxic level for your cell line (typically <0.5%).
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use.
Mandatory Visualizations
This compound's Mechanism of Action: A Signaling Pathway
Caption: Signaling pathway of this compound's anti-inflammatory action.
Experimental Workflow for Preparing a Stable this compound Solution
Caption: Workflow for preparing a stable this compound working solution.
Logical Relationship of Factors Affecting this compound Precipitation
Identifying and mitigating Cortivazol-induced cytotoxicity in vitro
A comprehensive guide for researchers, scientists, and drug development professionals on identifying and mitigating Cortivazol-induced cytotoxicity in vitro.
Technical Support Center: this compound-Induced Cytotoxicity In Vitro
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist researchers in navigating the complexities of in vitro studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity? A1: this compound, a potent glucocorticoid, induces cytotoxicity primarily by activating the glucocorticoid receptor (GR).[1][2] This leads to cell cycle arrest, typically in the G1 phase, and the induction of apoptosis (programmed cell death).[1][3] this compound is unique as it is suggested to have two binding sites for the GR, contributing to its high potency.[3] The apoptotic cascade involves the regulation of pro- and anti-apoptotic genes, leading to the activation of caspases.[4]
Q2: Why is this compound significantly more potent than other glucocorticoids like dexamethasone? A2: this compound's high potency is attributed to several factors. It has a high affinity for the glucocorticoid receptor and may interact with it differently than other glucocorticoids.[1] Studies in childhood acute lymphoblastic leukemia (ALL) have shown its equivalent activity to be approximately 7.5-fold higher than dexamethasone and 165-fold higher than prednisolone.[1][3] It can also be effective in cell lines that have developed resistance to other glucocorticoids like dexamethasone.[2]
Q3: How can I measure this compound-induced cytotoxicity in my cell line? A3: The most common method is to perform a cell viability assay, such as the MTT or MTS assay, to determine the half-maximal inhibitory concentration (IC50).[1] This involves treating cells with a range of this compound concentrations. To specifically measure apoptosis, flow cytometry analysis of cells stained with Annexin V and propidium iodide (PI) is a standard method. This allows for the quantification of early and late apoptotic cells.[1][3]
Q4: Is it possible to mitigate this compound-induced cytotoxicity? A4: While this compound is often used for its cytotoxic properties in cancer research, its effects can be mitigated in certain contexts. Mitigation strategies often involve targeting the apoptotic pathway. For glucocorticoid-induced apoptosis in general, approaches could include the use of broad-spectrum caspase inhibitors (e.g., Z-VAD-FMK) or modulating the expression of Bcl-2 family proteins.[5][6] For instance, upregulation of the anti-apoptotic protein Bcl-xL has been shown to protect some cells from glucocorticoid-induced death.[6][7]
Q5: My cells are resistant to dexamethasone. Is it worth trying this compound? A5: Yes. This compound has demonstrated significant activity even in dexamethasone-resistant leukemic cell lines.[2] It is hypothesized that this compound can effectively utilize the residual glucocorticoid receptors present in these resistant cells to induce cell death.[2] Therefore, it represents a valuable alternative for overcoming glucocorticoid resistance.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| High variability in IC50 values from MTT assays. | 1. Inconsistent cell seeding density.2. Drug dilutions are inaccurate.3. Incubation time is not optimal.4. "Edge effect" in 96-well plates. | 1. Ensure a homogenous cell suspension before plating; use a calibrated multichannel pipette.2. Prepare fresh serial dilutions for each experiment from a validated stock solution.3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint.[8]4. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant apoptosis detected via Annexin V/PI staining. | 1. This compound concentration is too low.2. Treatment duration is too short.3. Cell line is resistant.4. Reagents are degraded or the protocol is suboptimal. | 1. Use a concentration at or above the predetermined IC50 value.2. Harvest cells at a later time point; apoptosis is a kinetic process.3. Confirm GR expression in your cell line. This compound's efficacy is linked to GR.[2]4. Use fresh reagents and include positive (e.g., staurosporine) and negative controls. |
| Contradictory results between viability (MTT) and apoptosis (flow cytometry) assays. | 1. MTT assay measures metabolic activity, not directly cell death.2. This compound may be causing cell cycle arrest without immediate apoptosis.3. Apoptosis may be occurring via a caspase-independent pathway. | 1. Rely on multiple assays. A decrease in metabolic activity (MTT) can precede membrane integrity loss (apoptosis).2. Analyze the cell cycle using PI staining and flow cytometry. This compound is known to cause G1 arrest.[1][3]3. Investigate alternative cell death pathways. Note that glucocorticoid-induced death is typically caspase-dependent.[4] |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and Other Glucocorticoids in Acute Lymphoblastic Leukemia (ALL) Cells
| Glucocorticoid | Relative Potency (Compared to Prednisolone) | Relative Potency (Compared to Dexamethasone) |
| This compound (CVZ) | ~165x more potent | ~7.5x more potent |
| Betamethasone | Not directly compared | ~2.6x more potent |
| Dexamethasone | ~22x more potent (calculated) | 1x (Reference) |
| Prednisolone | 1x (Reference) | ~0.045x as potent (calculated) |
Data synthesized from studies on childhood ALL samples. The relative potencies are approximations based on reported IC50 values.[1][3]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Drug Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium. A typical starting range might be 1 nM to 10 µM.
-
Cell Treatment: Add 100 µL of the 2X this compound dilutions to the respective wells to achieve a 1X final concentration. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours until purple formazan crystals form.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log of this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[8]
Protocol 2: Quantification of Apoptosis using Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 and 2x IC50 concentrations for the predetermined optimal time. Include an untreated or vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Pool all cells from each condition and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
Data Analysis:
-
Live Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for cytotoxicity studies.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of this compound in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glucocorticoid-mediated, caspase-independent dendritic cell death by CD40 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corticosteroids inhibit cell death induced by doxorubicin in cardiomyocytes: induction of antiapoptosis, antioxidant, and detoxification genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tissue-Specific Actions of Glucocorticoids on Apoptosis: A Double-Edged Sword - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Cortivazol solutions
Technical Support Center: Cortivazol Solutions
This guide provides best practices for the long-term storage of this compound solutions to ensure their stability and integrity for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For laboratory use, this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] When preparing stock solutions, it is crucial to use high-purity, anhydrous grade DMSO to minimize degradation.
Q2: What are the ideal storage conditions for a this compound stock solution in DMSO?
For long-term storage lasting months to years, it is recommended to store this compound stock solutions at -20°C.[1] For short-term storage of days to weeks, refrigeration at 0-4°C is acceptable.[1] To maintain the integrity of the solution, it should be stored in a dry, dark environment.[1]
Q3: How should this compound solutions be handled to ensure stability?
To ensure the stability of this compound solutions, they should be protected from light.[2] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Always ensure containers are tightly sealed to prevent solvent evaporation and contamination.[3][4]
Q4: What is the expected shelf-life of a properly stored this compound solution?
While the solid form of this compound has a shelf life of over three years when stored correctly, the stability of its solution is dependent on the solvent and storage conditions.[1] For DMSO stock solutions stored at -20°C, the stability can extend for months. However, it is best practice to prepare fresh dilutions for experiments.
Q5: Are aqueous solutions of this compound suitable for long-term storage?
Aqueous solutions of corticosteroids are generally not recommended for long-term storage due to their susceptibility to hydrolysis and microbial growth.[5][6] For similar compounds like hydrocortisone, it is advised not to store aqueous solutions for more than 24 hours.[2][5] If an aqueous solution is necessary, it should be prepared fresh before each experiment.
Data on Storage Conditions
The following table summarizes the recommended storage conditions for this compound.
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid Powder | N/A | 0 - 4°C | Short-term (Days to Weeks) | Keep dry and dark.[1] |
| -20°C | Long-term (Months to Years) | Keep dry and dark.[1] | ||
| Stock Solution | DMSO | 0 - 4°C | Short-term (Days to Weeks) | Protect from light; use tightly sealed vials.[1] |
| -20°C | Long-term (Months) | Aliquot to avoid freeze-thaw cycles.[1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in solution after thawing | - Poor solubility at lower temperatures.- Solvent evaporation leading to increased concentration. | - Gently warm the solution to room temperature and vortex to redissolve.- If precipitation persists, consider preparing a fresh, more dilute solution.- Ensure vials are tightly sealed to prevent evaporation. |
| Discoloration of the solution | - Oxidative degradation or contamination. | - Discard the solution.- Prepare fresh solutions using high-purity, anhydrous solvents.- Store solutions under an inert atmosphere (e.g., argon or nitrogen) and protect from light.[3][4] |
| Loss of biological activity or inconsistent results | - Chemical degradation (hydrolysis or oxidation).- Repeated freeze-thaw cycles. | - Prepare fresh solutions from solid this compound.- Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.- Verify the pH of any aqueous working solutions, as extreme pH can accelerate degradation. |
| Unexpected peaks in analytical methods (e.g., HPLC) | - Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products.- Review storage history and handling procedures for any deviations from the recommended protocol. |
Visual Guides and Workflows
Troubleshooting Workflow for Stored this compound Solutions
Caption: A flowchart for troubleshooting common issues with stored this compound solutions.
Potential Degradation Pathways for Corticosteroids
Caption: Factors influencing the degradation of corticosteroid solutions.
Experimental Protocols
Protocol: Assessment of this compound Solution Stability by HPLC
This protocol outlines a general method for assessing the stability of a this compound solution over time. A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be used.
1. Objective: To quantify the concentration of this compound in a stored solution and detect the presence of any degradation products.
2. Materials:
-
Stored this compound solution (e.g., in DMSO).
-
Freshly prepared this compound reference standard solution of known concentration.
-
HPLC-grade solvents (e.g., acetonitrile, water).
-
HPLC system with a suitable detector (e.g., UV-Vis).
-
Appropriate HPLC column (e.g., C18).
3. Method:
-
Preparation of Samples:
-
Allow the stored this compound solution to equilibrate to room temperature.
-
Dilute an aliquot of the stored solution with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
Prepare a fresh reference standard solution of this compound at a similar concentration.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase and gradient program to achieve good separation of this compound from potential degradants.
-
Inject the reference standard to establish the retention time and peak area corresponding to the known concentration.
-
Inject the diluted sample from the stored solution.
-
-
Data Analysis:
-
Compare the chromatogram of the stored sample to that of the fresh reference standard.
-
Quantify the concentration of this compound in the stored sample by comparing its peak area to the peak area of the reference standard. A decrease in the main peak area over time indicates degradation.
-
Examine the chromatogram for the appearance of new peaks, which may indicate the formation of degradation products. The presence of such peaks suggests instability under the tested storage conditions.
-
4. Interpretation: A significant decrease (e.g., >10%) in the concentration of this compound or the appearance of significant degradation peaks indicates that the solution is not stable under the current storage conditions. This would necessitate a review of the storage protocol.
References
- 1. medkoo.com [medkoo.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 4. onepointesolutions.com [onepointesolutions.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Stability of corticosteroids in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Response to Cortivazol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address poor or inconsistent responses to Cortivazol in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound is a potent, synthetic phenylpyrazolo-glucocorticoid.[1] It functions as a high-affinity agonist for the glucocorticoid receptor (GR).[2] Upon binding, the this compound-GR complex translocates from the cytoplasm to the nucleus.[3][4] In the nucleus, it acts as a transcription factor, modulating the expression of target genes.[3][5] This typically involves the upregulation of anti-inflammatory proteins (like GILZ and FKBP5) and the repression of pro-inflammatory transcription factors such as NF-κB and AP-1.[4][5]
Q2: What is a typical effective concentration range for this compound in cell culture? The optimal concentration of this compound is highly dependent on the cell type and the specific endpoint being measured. As a high-potency glucocorticoid, it is often effective in the low nanomolar range. For instance, in dexamethasone-sensitive human leukemic (CEM-C7) cells, this compound can induce a response at concentrations significantly lower than dexamethasone. However, in dexamethasone-resistant clones, at least 10 times more this compound may be required to achieve a significant effect.[1] It is always recommended to perform a dose-response curve (e.g., 0.1 nM to 1 µM) to determine the optimal concentration for your specific experimental system.
Q3: My cells are not responding to this compound. What are the most common initial checks? First, verify the basics of your experimental setup. Ensure proper cell health, including checking for contamination (especially mycoplasma) and using cells within a consistent, low passage number range.[6] Confirm the accuracy of this compound dilution and storage; prepare fresh dilutions for each experiment from a validated stock. Finally, ensure your assay controls are behaving as expected. An unresponsive positive control (e.g., dexamethasone) points to a systemic issue with the cells or assay, while a responsive positive control suggests a problem specific to the this compound compound itself.
Q4: Can this compound downregulate its own receptor? Yes, like other glucocorticoids, prolonged exposure to this compound can lead to the downregulation of the glucocorticoid receptor (GRα).[7] This is a common feedback mechanism that can result in acquired resistance over time. If your experimental design involves long-term incubation, consider this possibility and assess GR protein levels at different time points.
Q5: What are the key downstream target genes to measure this compound activity? FKBP5 (FK506-binding protein 5) and GILZ (Glucocorticoid-Induced Leucine Zipper) are two well-established GR target genes that are robustly upregulated upon agonist binding. Measuring their mRNA expression via qPCR is a reliable method to confirm that the GR signaling pathway has been successfully activated.[2] Successful induction can range from approximately 4-fold to over 20-fold, depending on the cell type and conditions.[6][8]
Troubleshooting Guide: Poor or No Response
This guide is designed to help you systematically identify the cause of a poor response to this compound.
Problem 1: Inconsistent or No Cellular Response
Possible Cause 1.1: Suboptimal Experimental Conditions Basic experimental variables can significantly impact results. Inconsistent cell seeding, pipetting errors, or "edge effects" in multi-well plates can all lead to high variability.[3][9]
-
Solution: Follow best practices for cell-based assays. Ensure a homogenous cell suspension before seeding, use calibrated pipettes, and fill the outer wells of plates with sterile PBS or media to minimize evaporation.[9] Always include vehicle-only controls.
Possible Cause 1.2: Compromised Cell Health or Identity Cells that are unhealthy, contaminated, or have a high passage number can exhibit altered drug responses. Cell line misidentification is also a prevalent issue in research.[6][10]
-
Solution:
-
Check for Contamination: Routinely test for mycoplasma and other microbial contaminants.
-
Monitor Cell Health: Ensure cells are in the logarithmic growth phase during treatment.[9]
-
Control Passage Number: Use cells from a low-passage, cryopreserved stock and maintain a consistent passage number for all related experiments.
-
Authenticate Cell Lines: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.[6]
-
Possible Cause 1.3: Issue with this compound Compound The compound itself could be degraded or at an incorrect concentration.
-
Solution: Prepare fresh serial dilutions from a validated stock solution for each experiment. If problems persist, acquire a new batch of the compound.
Problem 2: Confirmed Lack of Biological Response with Validated Controls
If basic experimental conditions are optimized and controls are working, the issue may lie within the biological signaling pathway.
Possible Cause 2.1: Low or Absent Glucocorticoid Receptor (GR) Expression The target cell line may naturally express low levels of GR, or expression may have been lost over time in culture.
-
Diagnostic Test: Perform a Western blot on whole-cell lysates to determine the expression level of GRα (approx. 97 kDa).[5] Compare the expression to a known GR-positive cell line (e.g., A549, HeLa).[11]
-
Solution: If GR expression is low or absent, select a different cell line known to have robust GR expression.
Possible Cause 2.2: Impaired GR Nuclear Translocation Even if GR is present, it may fail to translocate to the nucleus upon this compound binding. This can be due to defects in the cellular transport machinery or issues with the GR protein itself.[12]
-
Diagnostic Test: Use immunofluorescence microscopy to visualize GR location. In untreated cells, GR should be predominantly cytoplasmic. After treatment with this compound or a positive control like dexamethasone (e.g., 100 nM for 1-2 hours), a significant increase in nuclear GR staining should be observed.[2][13]
-
Solution: If translocation fails, investigate potential mutations in the GR's nuclear localization signal or problems with associated chaperone proteins like Hsp90.[12]
Possible Cause 2.3: Dominance of the Inhibitory GRβ Isoform The GR gene can be alternatively spliced to produce GRβ, a dominant-negative inhibitor of GRα.[3][4] An increased GRβ to GRα ratio is a known mechanism of glucocorticoid resistance.[3][10]
-
Diagnostic Test: Assess GRα (~97 kDa) and GRβ (~94 kDa) levels via Western blot.[5] A higher ratio of GRβ to GRα in your experimental cells compared to sensitive control cells indicates a potential resistance mechanism.
-
Solution: This is an intrinsic property of the cell line. Consider using a different cell line or exploring molecular techniques (e.g., siRNA) to selectively knockdown GRβ expression.
Possible Cause 2.4: Alterations in Downstream Signaling Pathways Cellular signaling pathways, such as the MAPK pathways (JNK, p38), can interfere with GR function through post-translational modifications, leading to resistance.[14]
-
Diagnostic Test: Measure the induction of GR target genes like FKBP5 via qPCR. A lack of mRNA induction despite confirmed GR expression and nuclear translocation points to a post-translocation signaling block.
-
Solution: Investigate the activity of interfering signaling pathways. The use of specific inhibitors for pathways like JNK or p38 has been shown to restore glucocorticoid sensitivity in some in vitro models.[14]
Data Presentation
Table 1: Troubleshooting Checklist and Expected Outcomes
| Parameter Checked | Diagnostic Method | Expected Result in Responsive Cells | Common Cause of Failure |
| Cell Health & Viability | Microscopy, Viability Assay | Healthy morphology, >90% viability | Contamination, high passage number |
| GRα Protein Expression | Western Blot | Detectable band at ~97 kDa | Low/no endogenous expression |
| GR Nuclear Translocation | Immunofluorescence | Shift from cytoplasmic to nuclear localization post-treatment | Defective transport machinery, GR mutation |
| GR Target Gene Induction | qPCR (FKBP5, GILZ) | Significant mRNA fold-increase post-treatment | Block in downstream signaling |
| GR Isoform Ratio | Western Blot | Predominantly GRα (~97 kDa) over GRβ (~94 kDa) | High expression of dominant-negative GRβ |
Table 2: Reference Data for Glucocorticoid Response Markers
| Parameter | Agonist | Typical Range of Response | Cell Type Examples | Reference |
| GR Nuclear Translocation (EC50) | Dexamethasone | ~0.5 - 1.0 nM | U2OS, HEK293 | [2][5] |
| FKBP5 mRNA Induction (Fold Change) | Dexamethasone | ~4 to 21-fold | Human blood, primary astrocytes, adipose tissue | [6][8][15] |
| GRα / GRβ Ratio | - | High ratio correlates with sensitivity | Leukemia, airway cells | [3] |
| Relative this compound Concentration | This compound | Resistant cells may require ≥10x concentration | Human leukemic cells (CEM) | [1] |
Note: this compound is a high-affinity agonist; its effective concentrations are expected to be in a similar or lower range than dexamethasone. Specific values should be determined empirically.
Experimental Protocols
Protocol 1: Western Blot for Glucocorticoid Receptor (GRα/β) Expression
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer containing fresh protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 30-50 µg of total protein per lane onto an 8-10% polyacrylamide gel. Include a positive control lysate (e.g., from A549 cells).
-
Transfer: Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against GR overnight at 4°C. The antibody should be able to detect both GRα (~97 kDa) and GRβ (~94 kDa).
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Immunofluorescence for GR Nuclear Translocation
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound (e.g., 100 nM), a positive control (e.g., 100 nM dexamethasone), or a vehicle control for 1-2 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash 3x with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against GR for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash 3x with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Nuclear Staining & Mounting: Wash 3x with PBST. Stain nuclei with DAPI or Hoechst for 5 minutes. Mount coverslips onto slides with mounting medium.
-
Imaging: Visualize using a fluorescence microscope. Quantify the ratio of nuclear to cytoplasmic fluorescence intensity across multiple cells.
Protocol 3: qPCR for FKBP5 Target Gene Expression
-
Cell Treatment: Treat cells in a 6-well plate with this compound or a control for a predetermined time (e.g., 4-6 hours).
-
RNA Extraction: Wash cells with PBS and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and validated primers for FKBP5 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Run the reaction on a real-time PCR system using a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[8]
-
Analysis: Calculate the relative gene expression using the ΔΔCt method. Report results as fold change relative to the vehicle-treated control.[8]
Visualizations
Caption: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.
Caption: General experimental workflow for testing this compound response.
Caption: Troubleshooting decision tree for poor this compound response.
References
- 1. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Glucocorticoid Receptor β (GRβ): Beyond Its Dominant-Negative Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Receptor (GR) β Has Intrinsic, GRα-independent Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. d-nb.info [d-nb.info]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. FKBP5 polymorphisms induce differential glucocorticoid responsiveness in primary CNS cells – First insights from novel humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-content glucocorticoid receptor translocation assay for compound mechanism-of-action evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probing Dominant Negative Behavior of Glucocorticoid Receptor β through a Hybrid Structural and Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Glucocorticoid receptor expression in receptorless mutants isolated from the human leukemic cell line CEM-C7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FKBP5 expression in human adipose tissue increases following dexamethasone exposure and is associated with insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cortivazol and Dexamethasone: A Comparative Analysis of Glucocorticoid Receptor Binding
In the landscape of glucocorticoid receptor (GR) agonists, both cortivazol and dexamethasone are potent modulators of GR activity. However, their interaction with the receptor exhibits distinct characteristics, particularly in their binding affinities and the nature of the binding sites. This guide provides a detailed comparison of this compound and dexamethasone in the context of glucocorticoid receptor binding assays, supported by experimental data and protocols.
Quantitative Comparison of Binding Affinities
Experimental data from studies on human leukemic CEM C7 cell cytosol reveals significant differences in the binding affinities (expressed as dissociation constant, Kd) of this compound and dexamethasone to the glucocorticoid receptor. This compound exhibits a more complex binding profile, suggesting the presence of multiple binding sites, in contrast to the single-site binding observed for dexamethasone.
| Compound | Binding Site | Dissociation Constant (Kd) (nM) | Receptor Concentration (pmol/mg protein) |
| This compound | High Affinity | 0.4[1][2] | 0.14[1][2] |
| Low Affinity | 11[1][2] | 0.30[1][2] | |
| Dexamethasone | Single Site | 1.9[1][2] | 0.46[1][2] |
Note: The data indicates that this compound binds to a high-affinity site with approximately 4.75 times greater affinity than dexamethasone. Dexamethasone, in turn, appears to interact with the lower-affinity binding site recognized by this compound[1][2]. The potent pyrazolo-glucocorticoid, deacylthis compound (a related compound), has been shown to be 40-fold more potent than dexamethasone in lysing leukemic lymphoblasts[1][2].
Glucocorticoid Receptor Signaling Pathway
The binding of an agonist, such as this compound or dexamethasone, to the glucocorticoid receptor initiates a signaling cascade that culminates in the modulation of gene expression. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex including heat shock proteins (HSPs)[3]. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus[3][4]. Inside the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription[3].
Experimental Protocols: Glucocorticoid Receptor Binding Assay
The determination of binding affinities for glucocorticoid receptor ligands is typically achieved through competitive binding assays. The following protocol outlines a general workflow for such an experiment.
Materials and Reagents:
-
Cell Line: Human leukemic cell line CEM C7 (glucocorticoid-sensitive)[1].
-
Radioligand: Tritiated dexamethasone ([³H]dexamethasone) or tritiated this compound ([³H]this compound).
-
Unlabeled Competitors: this compound and dexamethasone.
-
Assay Buffer: Appropriate buffer for maintaining protein stability and facilitating binding.
-
Cytosol Preparation: Cytosol extract from the chosen cell line.
Procedure:
-
Cell Culture and Cytosol Preparation:
-
Culture CEM C7 cells under standard conditions.
-
Harvest cells and prepare cytosol by homogenization and ultracentrifugation to remove cellular debris and organelles.
-
Determine the protein concentration of the cytosol preparation.
-
-
Competitive Binding Assay:
-
Set up a series of tubes containing a fixed concentration of radiolabeled ligand (e.g., [³H]dexamethasone).
-
Add increasing concentrations of unlabeled competitor (this compound or dexamethasone) to the tubes.
-
Include control tubes with only the radioligand to determine total binding and tubes with a large excess of unlabeled ligand to determine non-specific binding.
-
Add a consistent amount of cytosol preparation to each tube.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. This can be achieved using methods like dextran-coated charcoal adsorption or gel filtration.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the receptor concentration (Bmax).
-
References
- 1. [3H]this compound: a unique high affinity ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A comparative study of human and zebrafish glucocorticoid receptor activities of natural and pharmaceutical steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Receptor‐Binding and Transcriptome Signature in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Cortivazol Demonstrates Superior Pro-Apoptotic Potency in Lymphocytes Compared to Prednisolone
A comparative analysis of the synthetic glucocorticoids Cortivazol and Prednisolone reveals a significantly higher potency of this compound in inducing programmed cell death, or apoptosis, in lymphocytes. While both compounds are utilized for their anti-inflammatory and immunosuppressive properties, which are partly mediated by their ability to trigger apoptosis in T-cells, emerging evidence suggests this compound is substantially more effective in this regard. This guide provides a detailed comparison of their effects on T-cell apoptosis, supported by available experimental data, and outlines the methodologies for such investigations.
This compound, a phenylpyrazolo-glucocorticoid, exhibits a potent anti-leukemic activity which is associated with cell cycle arrest and the induction of apoptosis[1][2]. In a study on pediatric acute lymphoblastic leukemia (ALL) cells, this compound was found to be approximately 165 times more active than Prednisolone in its cytotoxic effects[1][2]. This enhanced activity was demonstrated by a greater increase in the percentage of apoptotic cells when compared to other glucocorticoids, including Prednisolone[1][2]. Although this data is derived from leukemic cells, it provides a strong indication of the relative pro-apoptotic potency of these two glucocorticoids.
Prednisolone, a widely used corticosteroid, is well-documented to induce apoptosis in activated peripheral blood T-lymphocytes[3][4][5]. This effect is dose- and time-dependent and is considered a key mechanism for its immunosuppressive action[3][4][5]. The pro-apoptotic signaling of Prednisolone, like other glucocorticoids, involves the inhibition of the IL-2 receptor and IL-2 secretion, leading to cell cycle arrest in the G1 phase[3][4][5]. Studies have also indicated that Prednisolone-induced apoptosis is mediated through the downregulation of the CD3/T-cell receptor complex[6].
Comparative Data on Pro-Apoptotic Effects
| Feature | This compound | Prednisolone |
| Relative Potency | High (Approximately 165-fold more potent than Prednisolone in inducing cytotoxicity in lymphocytes)[1][2] | Standard |
| Apoptosis Induction | Induces a greater percentage of apoptotic cells compared to other glucocorticoids[1][2] | Clearly increases apoptosis in activated human peripheral blood lymphocytes[3][4][5] |
| Cell Cycle Arrest | Causes cell cycle arrest in the G1-phase[1][2] | Blocks PBL growth in the G1 phase of the cell cycle[3][4][5] |
| Mechanism of Action | Binds to glucocorticoid receptors, leading to cell cycle arrest and apoptosis[1][2] | Binds to glucocorticoid receptors, inhibits IL-2 receptor expression and IL-2 secretion, and downregulates the CD3/TCR complex[3][4][5][6] |
Glucocorticoid-Induced T-Cell Apoptosis Signaling Pathway
Glucocorticoids, including this compound and Prednisolone, initiate apoptosis through a well-defined signaling cascade. Upon entering the T-cell, the glucocorticoid binds to its cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of pro-apoptotic proteins, such as Bim, and downregulating anti-apoptotic proteins like Bcl-2. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates caspase-9, the initiator caspase in the intrinsic apoptosis pathway. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptotic cell death.
Caption: Glucocorticoid-induced T-cell apoptosis pathway.
Experimental Protocols
To conduct a comparative study of this compound and Prednisolone on T-cell apoptosis, the following experimental workflow can be employed.
Experimental Workflow
Caption: Experimental workflow for comparing T-cell apoptosis.
Detailed Methodologies
1. T-cell Isolation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Purify T-cells from PBMCs using a pan-T-cell isolation kit (negative selection).
-
Culture the isolated T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Activate T-cells by adding phytohemagglutinin (PHA) at a concentration of 5 µg/mL or by using plate-bound anti-CD3 and anti-CD28 antibodies.
2. Drug Treatment:
-
Prepare stock solutions of this compound and Prednisolone in a suitable solvent (e.g., DMSO).
-
Seed the activated T-cells in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Treat the cells with a range of concentrations of this compound and Prednisolone (e.g., 10^-12 M to 10^-6 M). Include a vehicle-only control.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
After the desired incubation periods (e.g., 24, 48, and 72 hours), harvest the cells by centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
4. Data Analysis:
-
Use flow cytometry software to gate the cell populations.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells (early + late) between the this compound-treated, Prednisolone-treated, and control groups.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Cytotoxicity of this compound in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immune regulatory properties of corticosteroids: prednisone induces apoptosis of human T lymphocytes following the CD3 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Cortivazol and Hydrocortisone in Preclinical Arthritis Models: A Guide for Researchers
For immediate release
This guide provides a comparative overview of the anti-inflammatory efficacy of Cortivazol and hydrocortisone, two glucocorticoid agents, in preclinical models of arthritis. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data, experimental methodologies, and insights into their mechanisms of action.
Executive Summary
Direct comparative studies evaluating the efficacy of this compound and hydrocortisone in the same preclinical arthritis model are not available in the reviewed scientific literature. However, based on their classification as glucocorticoids, both compounds are utilized for their anti-inflammatory and immunosuppressive properties in the management of inflammatory conditions such as rheumatoid arthritis.[1] Hydrocortisone is a naturally occurring corticosteroid, while this compound is a synthetic pyrazolosteroid.[1][2] Notably, deacylthis compound, a metabolite of this compound, has been reported to be 40 times more potent than dexamethasone in a human leukemic cell line model, suggesting this compound's high glucocorticoid activity.[3] Hydrocortisone serves as a benchmark corticosteroid in many experimental arthritis models.[4]
This guide will present the available data for each compound, detail common experimental protocols for evaluating anti-arthritic efficacy, and illustrate the shared signaling pathway through which both agents exert their effects.
Mechanism of Action: Glucocorticoid Receptor Signaling
Both this compound and hydrocortisone are agonists of the glucocorticoid receptor (GR).[1] Their mechanism of action involves binding to the cytosolic GR, which then translocates to the nucleus. This complex modulates gene expression by either activating the transcription of anti-inflammatory genes or repressing the transcription of pro-inflammatory genes.[5][6][7][8][9] This genomic action leads to the suppression of inflammatory cytokines and other mediators involved in the pathogenesis of arthritis.[1]
Efficacy Data in Arthritis Models
This compound
Quantitative data from preclinical arthritis models for this compound is scarce in the publicly available literature. An early study from 1975 identified this compound as a novel anti-inflammatory steroid, though without providing specific efficacy data in an abstract.[10] While its clinical use in rheumatoid arthritis is acknowledged, detailed animal model data comparing it to other corticosteroids is lacking.[1] The high potency of its metabolite, deacylthis compound, in other models suggests a potentially strong anti-inflammatory effect in arthritis as well.[3]
Hydrocortisone
Table 1: Summary of Available Efficacy Information
| Compound | Arthritis Model | Key Findings | Quantitative Data |
| This compound | Not Specified | Identified as a potent anti-inflammatory steroid.[1][10] | No direct quantitative data available from arthritis models in the reviewed literature. |
| Hydrocortisone | Collagen-Induced Arthritis (CIA), Adjuvant-Induced Arthritis (AIA) | Used as a standard anti-inflammatory agent, demonstrating efficacy in reducing arthritis symptoms.[4][11] | Specific quantitative data (e.g., % reduction in paw edema) is not consistently reported in available literature. Potency is a reference for other corticosteroids.[12] |
Experimental Protocols
Standard preclinical models for evaluating the efficacy of anti-arthritic compounds include Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is widely used as it shares immunological and pathological features with human rheumatoid arthritis.[13][14]
Induction Protocol:
-
Primary Immunization (Day 0): Genetically susceptible mouse strains (e.g., DBA/1J) are immunized intradermally at the base of the tail with an emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA).[14]
-
Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[14]
-
Disease Onset: Arthritis typically develops between days 26 and 35 after the initial immunization.[14]
Efficacy Evaluation:
-
Clinical Scoring: Arthritis severity is assessed visually for each paw based on erythema and swelling, with a scoring system (e.g., 0-4 per paw).[13][15]
-
Paw Thickness Measurement: Changes in paw volume or thickness are measured using a plethysmometer or calipers.[15][16]
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess synovial inflammation, pannus formation, and cartilage and bone erosion.[13][15]
-
Biomarker Analysis: Serum or tissue levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) can be quantified.[17]
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is another robust and widely used model for screening anti-inflammatory drugs.[18]
Induction Protocol:
-
A single intradermal injection of Complete Freund's Adjuvant (CFA) is administered into the paw or at the base of the tail of susceptible rat strains (e.g., Lewis rats).[18]
Efficacy Evaluation:
-
Similar to the CIA model, efficacy is assessed by monitoring paw volume, clinical arthritis scores, and through terminal histopathological and biomarker analyses.[18]
Conclusion
While both this compound and hydrocortisone are established glucocorticoids with anti-inflammatory properties relevant to arthritis, a direct comparison of their efficacy in preclinical arthritis models is lacking in the current scientific literature. This compound's high potency in other experimental systems suggests it may offer significant anti-arthritic effects. Hydrocortisone remains a fundamental benchmark in these models. Future head-to-head studies in standardized arthritis models, such as the CIA or AIA models, are necessary to definitively compare the therapeutic potential of this compound and hydrocortisone for the treatment of inflammatory arthritis. Researchers are encouraged to utilize the detailed experimental protocols provided as a basis for such comparative investigations.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Comparison of two structurally diverse glucocorticoid receptor agonists: this compound selectively regulates a distinct set of genes separate from dexamethasone in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound: a unique high affinity ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preliminary investigations on a new antiinflammatory steroid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effect of large doses of hydrocortisone on the course of experimental arthritis induced with Freund's adjuvant and collagen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gpnotebook.com [gpnotebook.com]
- 13. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo quantification of collagen-induced arthritis mouse model by three-dimensional volumetric ultrasound and color Doppler | PLOS One [journals.plos.org]
- 16. Experimental model of antigen-collagen induced arthritis in mice [immunologiya-journal.ru]
- 17. Attenuation of Collagen-Induced Arthritis in Mice by Salmon Proteoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adjuvant-induced arthritis in rats: a possible animal model of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of In Vitro Findings with Cortivazol: A Comparative Guide for Researchers
An in-depth analysis of the in vitro performance of Cortivazol, a potent pyrazolosteroid, reveals a consistent pattern of high-affinity binding to the glucocorticoid receptor (GR) and robust induction of GR-mediated responses. However, a comprehensive assessment of the inter-laboratory reproducibility of these findings is challenging due to the limited number of independent research groups publishing on this specific compound. This guide provides a detailed comparison of this compound with other commonly used glucocorticoids, supported by available experimental data, to aid researchers in evaluating its potential applications.
This guide synthesizes available in vitro data on this compound, focusing on its interaction with the glucocorticoid receptor and its effects on gene expression and cell viability. While the majority of detailed biochemical and cellular studies on this compound originate from a core group of researchers at the University of Texas Medical Branch, the findings consistently highlight its high potency and unique characteristics compared to other glucocorticoids.
Performance Comparison of Glucocorticoids
To provide a clear overview of this compound's in vitro performance relative to other glucocorticoids, the following tables summarize key quantitative data from available studies.
Table 1: Glucocorticoid Receptor Binding Affinity (Kd) in CEM-C7 Cells
| Glucocorticoid | High-Affinity Kd (nM) | Low-Affinity Kd (nM) | Binding Sites |
| This compound | 0.4[1] | 11[1] | Two[1] |
| Dexamethasone | 1.9[1] | - | One[1] |
Table 2: Relative Potency of Common Glucocorticoids
| Glucocorticoid | Relative Anti-inflammatory Potency (Hydrocortisone = 1) |
| Hydrocortisone | 1[2] |
| Prednisolone | 4-5[2] |
| Dexamethasone | ~25[2] |
| This compound | Potency reported to be significantly higher than dexamethasone in certain assays, but a direct numerical comparison of anti-inflammatory potency is not consistently available. Deacylthis compound, a related compound, is reported to be 40-fold more potent than dexamethasone in lysing leukemic lymphoblasts[1]. |
Signaling Pathways and Experimental Workflows
The established mechanism of action for glucocorticoids, including this compound, involves binding to the cytoplasmic glucocorticoid receptor, which then translocates to the nucleus to regulate gene expression.
Caption: Glucocorticoid signaling pathway of this compound.
A typical workflow for assessing the in vitro effects of this compound involves cell culture, treatment with the compound, and subsequent analysis of cellular responses.
Caption: A generalized workflow for in vitro glucocorticoid assays.
The logical relationship for comparing this compound to other glucocorticoids is based on a hierarchical assessment of their biochemical and cellular activities.
Caption: Logical framework for comparing glucocorticoids in vitro.
Experimental Protocols
Detailed experimental protocols for assessing glucocorticoid activity are crucial for ensuring the reproducibility of findings. Below are generalized methodologies for key in vitro assays.
Glucocorticoid Receptor Binding Assay (Competitive Binding Assay)
-
Cell Culture and Lysate Preparation:
-
Culture human CEM-C7 leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Harvest cells in logarithmic growth phase and wash with phosphate-buffered saline (PBS).
-
Prepare cytosol by cell lysis in a hypotonic buffer followed by ultracentrifugation to remove cellular debris.
-
-
Binding Reaction:
-
Incubate cytosol preparations with a fixed concentration of radiolabeled glucocorticoid (e.g., [³H]dexamethasone or [³H]this compound) and varying concentrations of unlabeled competitor glucocorticoid (this compound, dexamethasone, hydrocortisone, or prednisolone).
-
Incubate at 4°C for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Separate receptor-bound from unbound radioligand using methods such as dextran-coated charcoal adsorption or gel filtration.
-
-
Data Analysis:
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Perform Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the number of binding sites (Bmax).
-
Glucocorticoid Receptor Transactivation Assay (Reporter Gene Assay)
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa or A549) in DMEM supplemented with 10% fetal bovine serum.
-
Co-transfect cells with an expression vector for the human glucocorticoid receptor and a reporter plasmid containing a glucocorticoid-responsive element (GRE) driving the expression of a reporter gene (e.g., luciferase).
-
-
Treatment and Incubation:
-
Treat transfected cells with varying concentrations of this compound or other glucocorticoids.
-
Incubate for 18-24 hours to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.
-
Plot the dose-response curve and determine the EC50 value for each compound.
-
Gene Expression Analysis (Quantitative PCR)
-
Cell Culture and Treatment:
-
Culture CEM-C7 cells and treat with this compound, dexamethasone, or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using specific primers for target genes known to be regulated by glucocorticoids (e.g., GILZ, FKBP51) and a reference gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Cell Viability and Apoptosis Assays
-
Cell Culture and Treatment:
-
Seed CEM-C7 cells in 96-well plates and treat with a range of concentrations of this compound or other glucocorticoids.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay (for cell viability):
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
-
Annexin V/Propidium Iodide Staining (for apoptosis):
-
Stain treated cells with Annexin V-FITC and propidium iodide.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Data Analysis:
-
For the MTT assay, calculate the percentage of cell viability relative to the vehicle-treated control.
-
For the apoptosis assay, quantify the percentage of cells in each quadrant of the flow cytometry plot.
-
Discussion on Reproducibility
The primary challenge in assessing the reproducibility of in vitro findings for this compound is the limited number of independent laboratories that have published data on this compound. The foundational studies establishing its high affinity for the GR and its efficacy in dexamethasone-resistant cells were conducted by a consistent group of researchers. While these studies are internally consistent and provide a strong basis for understanding this compound's mechanism of action, independent validation is crucial for establishing broad scientific consensus.
Factors that can influence the reproducibility of in vitro glucocorticoid assays include:
-
Cell Line Integrity: Genetic drift and phenotypic changes in cell lines over time and across different laboratories can lead to variations in experimental outcomes.
-
Assay Conditions: Minor variations in experimental protocols, such as incubation times, reagent concentrations, and cell densities, can impact the results.
-
Data Analysis Methods: The choice of statistical methods and models for data analysis can influence the interpretation of the results.
A blinded ring trial of an in vitro GR transactivation assay, although not specific to this compound, demonstrated that with a standardized protocol, the assay was easily transferable and reproducible within and between laboratories, with a high level of agreement in classifying the activity of test chemicals[3]. This suggests that with standardized protocols, consistent findings for this compound across different labs should be achievable.
Conclusion
This compound consistently demonstrates high potency in in vitro models, exhibiting a unique binding profile to the glucocorticoid receptor compared to dexamethasone. Its ability to induce responses in dexamethasone-resistant cell lines makes it a valuable tool for studying glucocorticoid signaling and resistance mechanisms. However, the broader scientific community would benefit from independent validation of the key in vitro findings to firmly establish the reproducibility of its effects. Researchers utilizing this compound should meticulously document their experimental protocols to facilitate cross-study comparisons and contribute to a more comprehensive understanding of its in vitro pharmacology.
References
- 1. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A different look at corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inter-laboratory validation study of an in vitro glucocorticoid receptor transactivation assay for testing potential endocrine disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Cortivazol's Gene Regulation Profile: A Comparative Analysis with Other Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the gene regulation profile of Cortivazol with other widely used corticosteroids, including dexamethasone, prednisolone, and hydrocortisone. The information is compiled from publicly available research to assist in understanding the unique and overlapping genomic effects of these compounds.
This compound vs. Dexamethasone: A Tale of Two Glucocorticoids
This compound, a potent phenylpyrazolo-glucocorticoid, and the synthetic corticosteroid dexamethasone both exert their effects primarily through the glucocorticoid receptor (GR). While their mechanisms of action converge on this key receptor, their downstream gene regulatory effects exhibit notable differences.
A key study comparing the gene expression profiles of these two compounds in human leukemic CEM cells revealed both overlapping and distinct transcriptional regulation. While both corticosteroids affect a common set of genes, this compound was found to uniquely regulate a statistically significant set of 57 genes.[1] Many of these this compound-specific genes are integral components of various signal transduction pathways, suggesting that this compound may have a more selective modulatory action on the glucocorticoid receptor, leading to a distinct therapeutic and side-effect profile.[1]
Unfortunately, the specific list of these 57 uniquely regulated genes and their precise fold-changes are not publicly available in the cited literature. This data gap prevents a more detailed quantitative comparison at the individual gene level.
Broader Comparison with Other Corticosteroids
| Feature | This compound | Dexamethasone | Prednisolone | Hydrocortisone (Cortisol) |
| Primary Target | Glucocorticoid Receptor (GR) | Glucocorticoid Receptor (GR) | Glucocorticoid Receptor (GR) | Glucocorticoid Receptor (GR) & Mineralocorticoid Receptor (MR) |
| Gene Regulation Overlap | High degree of overlap with dexamethasone. | High degree of overlap with other glucocorticoids. | Affects a broad range of genes involved in inflammation, metabolism, and apoptosis. | Regulates a wide array of genes, influencing immune response, metabolism, and cell growth. |
| Unique Gene Regulation | Regulates a distinct set of 57 genes not affected by dexamethasone in CEM cells.[1] | Regulates a smaller unique set of genes compared to this compound in CEM cells. | Specific unique gene regulation profile not directly compared to this compound. | Possesses a broader genomic influence due to its affinity for both GR and MR. |
| Reported Cellular Effects | Potent inducer of apoptosis in dexamethasone-resistant leukemic cells.[2][3] | Standard potent anti-inflammatory and immunosuppressive agent. | Widely used for its anti-inflammatory and immunosuppressive effects. | The body's natural glucocorticoid, involved in a wide range of physiological processes. |
Signaling and Experimental Frameworks
To contextualize the gene regulation data, the following diagrams illustrate the generalized glucocorticoid receptor signaling pathway and a typical experimental workflow for microarray analysis.
References
- 1. Comparison of two structurally diverse glucocorticoid receptor agonists: this compound selectively regulates a distinct set of genes separate from dexamethasone in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene expression profiling of leukemic cells and primary thymocytes predicts a signature for apoptotic sensitivity to glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side In Vivo Comparison of Cortivazol and Methylprednisolone for Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cortivazol and Methylprednisolone
This compound , a phenylpyrazolo-steroid, is a high-potency synthetic glucocorticoid.[1] It is recognized for its high affinity for the glucocorticoid receptor (GR) and its ability to elicit responses even in cell lines that have developed resistance to other glucocorticoids like dexamethasone.[1][2]
Methylprednisolone is a widely used synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive effects.[3] It is a staple in the treatment of a variety of inflammatory and autoimmune conditions.[3]
Both molecules exert their effects through the classic glucocorticoid signaling pathway. Upon entering the cell, they bind to the cytosolic glucocorticoid receptor, leading to the translocation of the ligand-receptor complex into the nucleus. This complex then modulates the transcription of target genes, upregulating anti-inflammatory proteins and downregulating pro-inflammatory mediators.
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the generalized signaling pathway for glucocorticoids like this compound and methylprednisolone.
Quantitative Data Summary
Direct comparative in vivo studies on the anti-inflammatory effects of this compound and methylprednisolone are limited. The following table summarizes key characteristics based on available data. Researchers are encouraged to perform head-to-head studies using standardized models to generate comparative efficacy data.
| Parameter | This compound | Methylprednisolone | Reference |
| Relative Anti-inflammatory Potency | High (Potency noted to be greater than dexamethasone in some contexts) | 5 (relative to hydrocortisone=1) | [4],[5] |
| Glucocorticoid Receptor (GR) Binding Affinity | High, with evidence of binding to at least two sites on the GR. | High | [2] |
| In Vivo Anti-inflammatory Models Tested | Edema, TNF-induced systemic inflammation | Carrageenan-induced paw edema, experimental autoimmune myositis, granulation tissue development | [6],[7],[8],[9] |
| Key In Vivo Anti-inflammatory Findings | Significantly more protective than dexamethasone against acute TNF-induced systemic inflammatory response in mice. | Markedly inhibits neutrophil influx in a sponge implant model in rats. Reduces inflammation in a murine model of autoimmune myositis. | [7],[8],[9] |
Experimental Protocols for In Vivo Comparison
To facilitate a direct and quantitative comparison of this compound and methylprednisolone, the following established in vivo protocols for acute and systemic inflammation are recommended.
Carrageenan-Induced Paw Edema Model
This model is a standard for evaluating the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are divided into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or appropriate vehicle)
-
Positive Control (e.g., Indomethacin or a standard NSAID)
-
Methylprednisolone (at various doses)
-
This compound (at various doses, ideally equimolar to methylprednisolone doses)
-
-
Drug Administration: The test compounds (this compound, methylprednisolone) or controls are administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the induction of inflammation.[10]
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.[10][11]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
Data Analysis: The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Cytokine Storm Model
This model is used to assess the efficacy of a compound in mitigating systemic inflammation by measuring the production of pro-inflammatory cytokines.
Methodology:
-
Animal Model: Male BALB/c or C57BL/6 mice.
-
Acclimatization: Animals are acclimatized for at least one week.
-
Grouping: Similar to the paw edema model, with groups for vehicle control, a positive control (e.g., dexamethasone), methylprednisolone, and this compound.[12]
-
Drug Administration: Test compounds or controls are administered (e.g., i.p. or p.o.) approximately 1 hour before the LPS challenge.[13]
-
Induction of Cytokine Storm: An i.p. injection of LPS (e.g., 1-5 mg/kg) is administered to induce a systemic inflammatory response.[12]
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 1.5-2 hours for TNF-α, 2-4 hours for IL-6), blood is collected via cardiac puncture under anesthesia.[13][14]
-
Cytokine Measurement: Serum is prepared, and the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using specific ELISA kits.
-
Data Analysis: The percentage inhibition of cytokine production in the treated groups is calculated relative to the LPS-only control group.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the in vivo comparison of anti-inflammatory agents.
Conclusion
References
- 1. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of the phenylpyrazolo steroid this compound with glucocorticoid receptors in steroid-sensitive and -resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [3H]this compound: a unique high affinity ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nadf.us [nadf.us]
- 6. Preliminary investigations on a new antiinflammatory steroid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of action of a single dose of methylprednisolone on acute inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of rapamycin and methylprednisolone for treating inflammatory muscle disease in a murine model of experimental autoimmune myositis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 14. inotiv.com [inotiv.com]
Cortivazol's Receptor Selectivity: A Comparative Guide to its Cross-Reactivity with Other Steroid Receptors
For Researchers, Scientists, and Drug Development Professionals
Cortivazol, a potent pyrazolo-glucocorticoid, is a selective modulator of the glucocorticoid receptor (GR), exhibiting a distinct gene regulation profile compared to other glucocorticoids like dexamethasone.[1][2] This guide provides a comprehensive comparison of this compound's cross-reactivity with other key steroid receptors, including the mineralocorticoid receptor (MR), androgen receptor (AR), and progesterone receptor (PR). The information presented herein is supported by experimental data to aid in the evaluation of this compound's specificity and potential off-target effects.
Executive Summary
This compound demonstrates a high degree of selectivity for the glucocorticoid receptor. Experimental evidence confirms its potent binding to GR, with a complex interaction suggesting the presence of both high and low-affinity binding sites.[3][4] Crucially, studies indicate that this compound does not activate the mineralocorticoid receptor, highlighting its specificity in distinguishing between these two closely related steroid receptors.[5][6] While direct quantitative binding data for this compound with the androgen and progesterone receptors is limited in the currently available literature, the general understanding of glucocorticoid cross-reactivity suggests a low potential for significant interaction.
Comparative Binding Affinity of this compound
The following table summarizes the available quantitative data on the binding affinity of this compound for various steroid receptors.
| Receptor | Ligand | Binding Affinity (Kd) | Reference |
| Glucocorticoid Receptor (GR) | This compound | High affinity: 0.4 nMLow affinity: 11 nM | [3] |
| Dexamethasone | 1.9 nM | [3] | |
| Mineralocorticoid Receptor (MR) | This compound | No significant binding or activation | [5][6] |
| Androgen Receptor (AR) | This compound | Data not available | |
| Progesterone Receptor (PR) | This compound | Data not available |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, the signaling pathways for the glucocorticoid, mineralocorticoid, androgen, and progesterone receptors are illustrated below. Additionally, a typical experimental workflow for assessing steroid receptor binding and activation is provided.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Steroid Receptor Cross-Reactivity.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound (this compound) to a specific steroid receptor by measuring its ability to compete with a radiolabeled ligand.
1. Receptor Preparation:
-
Prepare cell lysates or tissue homogenates containing the steroid receptor of interest (GR, MR, AR, or PR).
-
Determine the protein concentration of the preparation using a standard method (e.g., BCA assay).
2. Incubation:
-
In a multi-well plate, incubate a fixed concentration of the appropriate radiolabeled steroid (e.g., [³H]dexamethasone for GR) with varying concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled specific ligand).
3. Separation:
-
Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters that trap the receptor-ligand complexes.
4. Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the specific binding as a function of the this compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a dissociation constant (Kd) using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a steroid receptor and induce the transcription of a reporter gene.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or HeLa) that has low endogenous steroid receptor activity.
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length cDNA for the steroid receptor of interest (GR, MR, AR, or PR).
-
A reporter vector containing a luciferase gene under the control of a promoter with hormone response elements (HREs) specific for the receptor.
-
2. Compound Treatment:
-
After transfection, treat the cells with varying concentrations of this compound or a known agonist for the specific receptor (positive control).
-
Include a vehicle-only control (negative control).
3. Luciferase Assay:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
4. Data Analysis:
-
Normalize the luciferase activity to a co-transfected internal control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity as a function of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Conclusion
This compound is a highly selective glucocorticoid receptor agonist with minimal to no cross-reactivity with the mineralocorticoid receptor. While direct binding data for the androgen and progesterone receptors are not extensively documented, the available evidence for other glucocorticoids suggests that significant interactions are unlikely. The provided experimental protocols offer a framework for researchers to further investigate the specificity of this compound and other novel steroid compounds. This high degree of selectivity makes this compound a valuable tool for studying specific GR-mediated pathways and a promising candidate for therapeutic applications where minimizing off-target steroid effects is crucial.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]this compound: a unique high affinity ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of the phenylpyrazolo steroid this compound with glucocorticoid receptors in steroid-sensitive and -resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct interaction of this compound with the ligand binding domain confers glucocorticoid receptor specificity: this compound is a specific ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Validation of Cortivazol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cortivazol's Performance Against Other Glucocorticoids with Supporting Experimental Data.
This compound, a pyrazolosteroid, has demonstrated potent glucocorticoid activity, distinguishing itself from traditional glucocorticoids like dexamethasone through its unique interaction with the glucocorticoid receptor (GR) and its distinct gene regulation profile. This guide provides a comprehensive comparison of this compound with other glucocorticoids, supported by available quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows.
Quantitative Comparison of Glucocorticoid Receptor Binding and Transactivation
The interaction of a glucocorticoid with the GR is a primary determinant of its potency and cellular effects. The following tables summarize the available data on the binding affinity and transactivation potential of this compound compared to other commonly used glucocorticoids.
Table 1: Glucocorticoid Receptor Binding Affinity
| Glucocorticoid | Cell Line | Binding Affinity (Kd) | Citation |
| This compound | Human Leukemic CEM C7 | ~0.4 nM (High Affinity) | [1] |
| ~11 nM (Low Affinity) | [1] | ||
| Dexamethasone | Human Leukemic CEM C7 | 1.9 nM | [1] |
Note: this compound exhibits a complex binding profile with at least two distinct affinity sites on the glucocorticoid receptor, unlike dexamethasone which binds to a single class of sites.[1]
Table 2: Glucocorticoid Receptor Transactivation
| Glucocorticoid | Reporter Cell Model | EC50 for Transactivation | Citation |
| This compound | HMLN-hGR | Similar to Dexamethasone | [2] |
| Dexamethasone | HMLN-hGR | 1.38 nM | [2] |
| Fluticasone Propionate | A549 | 9.8 x 10⁻¹⁰ M | [3] |
| Budesonide | A549 | 1.1 x 10⁻⁹ M | [3] |
| Prednisolone | COS-1 | More potent than Cortisol | [4] |
EC50 (Half-maximal effective concentration) values represent the concentration of a drug that is required for 50% of its maximum effect in a transactivation assay.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the GR, which then translocates to the nucleus to regulate gene expression. This process involves both transactivation (activation of gene expression) and transrepression (repression of gene expression).
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflows
The following diagrams illustrate typical workflows for key experiments used to characterize the activity of glucocorticoids like this compound.
Glucocorticoid Receptor Binding Assay Workflow
This workflow outlines the steps for a competitive binding assay to determine the affinity of a compound for the glucocorticoid receptor.
Caption: Workflow for a competitive GR binding assay.
GR-Mediated Transactivation Assay Workflow (Luciferase Reporter)
This workflow describes a common method to quantify the ability of a glucocorticoid to activate gene expression through the GR.
Caption: Workflow for a GR transactivation luciferase reporter assay.
Detailed Experimental Protocols
Glucocorticoid Receptor Binding Assay (Whole Cell)
This protocol is a representative method for determining the binding affinity of a compound to the glucocorticoid receptor in intact cells.
1. Cell Culture and Preparation:
-
Culture cells (e.g., human leukemic CEM C7 cells) in appropriate media.
-
Harvest cells and wash with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend cells in a binding buffer.
2. Competitive Binding:
-
In a series of tubes, add a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
-
To these tubes, add increasing concentrations of the unlabeled competitor compound (e.g., this compound or other glucocorticoids).
-
Include a control tube with only the radiolabeled glucocorticoid to determine maximum binding and a tube with a large excess of unlabeled glucocorticoid to determine non-specific binding.
-
Add the cell suspension to each tube and incubate to allow binding to reach equilibrium.
3. Separation and Measurement:
-
Separate the bound from the free radioligand. This can be achieved by rapid filtration through glass fiber filters, followed by washing to remove unbound ligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximum binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding).
-
The dissociation constant (Kd) of the competitor can be calculated from the IC50 using the Cheng-Prusoff equation.
GR-Mediated Transactivation Assay (Luciferase Reporter Gene Assay)
This protocol describes a common method to assess the ability of a compound to activate gene expression via the glucocorticoid receptor.[2][4][5]
1. Cell Culture and Transfection:
-
Plate cells (e.g., HEK293 or HeLa cells) in a multi-well plate.[5]
-
Co-transfect the cells with a plasmid encoding the human glucocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of a promoter with glucocorticoid response elements (GREs).[5] A co-transfection with a plasmid expressing a control reporter gene (e.g., Renilla luciferase) can be included for normalization.
2. Compound Treatment:
-
After an appropriate incubation period post-transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound, dexamethasone).[5]
-
Include a vehicle control (e.g., DMSO).[5]
3. Cell Lysis and Luciferase Assay:
-
After a further incubation period (e.g., 18-24 hours), wash the cells with PBS and then lyse them using a suitable lysis buffer.[5]
-
Transfer the cell lysates to a luminometer plate.
-
Add the luciferase assay substrate and measure the luminescence, which is proportional to the level of GR transactivation.[5]
-
If a control reporter was used, measure its activity as well.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the control reporter activity to account for variations in transfection efficiency and cell number.[5]
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the potency of the compound in inducing GR-mediated transactivation.
GR-Mediated Transrepression Assay (Cytokine Inhibition Assay)
This protocol outlines a method to measure the ability of a compound to repress the expression of pro-inflammatory genes, a key anti-inflammatory mechanism of glucocorticoids.
1. Cell Culture and Stimulation:
-
Culture appropriate cells (e.g., A549 lung epithelial cells or peripheral blood mononuclear cells).
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound, dexamethasone) for a defined period (e.g., 1 hour).
2. Inflammatory Challenge:
-
Stimulate the cells with a pro-inflammatory agent (e.g., tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS)) to induce the expression of pro-inflammatory cytokines (e.g., IL-6, IL-8, or GM-CSF).
3. Measurement of Cytokine Production:
-
After an appropriate incubation period, collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
4. Data Analysis:
-
Plot the cytokine concentration against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the potency of the compound in repressing the expression of the pro-inflammatory cytokine.
Concluding Remarks
The available data indicates that this compound is a potent glucocorticoid with a unique interaction profile with the glucocorticoid receptor. Its ability to bind to multiple sites on the GR and regulate a distinct set of genes compared to dexamethasone suggests that it may have a different therapeutic profile.[5][6] Further research providing a complete quantitative comparison of this compound's transactivation and transrepression activities against a wider range of glucocorticoids is necessary to fully elucidate its potential as a selective GR modulator with an improved therapeutic index. The detailed protocols provided in this guide offer a framework for conducting such independent validation studies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. A comparative study of human and zebrafish glucocorticoid receptor activities of natural and pharmaceutical steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Distinct interaction of this compound with the ligand binding domain confers glucocorticoid receptor specificity: this compound is a specific ligand for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Potency of Cortivazol and Other Glucocorticoids
This guide provides a framework for researchers, scientists, and drug development professionals to statistically compare the potency of Cortivazol, a phenylpyrazolo-glucocorticoid, with other glucocorticoids like Dexamethasone.[1] The focus is on robust experimental design and appropriate statistical methodologies to derive meaningful, quantitative comparisons.
This compound is a synthetic glucocorticoid known for its potent anti-inflammatory and immunosuppressive effects.[2][3][4] Like other drugs in its class, it functions by binding to and activating the glucocorticoid receptor (GR).[2][3] This activation leads to changes in gene expression, ultimately suppressing pro-inflammatory pathways and up-regulating anti-inflammatory proteins.[2] Studies have shown this compound to be a high-affinity ligand for the GR, capable of inducing apoptosis in leukemic cells that are resistant to Dexamethasone, suggesting it may be a selective modulator of GR action.[1][5][6]
Key Statistical Metrics for Potency Comparison
The cornerstone of potency comparison lies in the analysis of dose-response relationships. From these curves, several key metrics can be derived to quantify and compare the activity of different compounds.
-
EC50/IC50 : The half-maximal effective concentration (EC50) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.[7] The half-maximal inhibitory concentration (IC50) is the equivalent measure for an antagonist. A lower EC50 or IC50 value indicates greater potency.[7][8]
-
Relative Potency (RP) : This is a comparative measure that quantifies the potency of a test drug (e.g., this compound) in reference to a standard drug (e.g., Dexamethasone).[9] It is calculated as the ratio of the EC50 values (EC50 of Reference / EC50 of Test Drug).[8] A key assumption for this calculation is that the dose-response curves of the two drugs are parallel.[8][9]
Experimental Protocol: In Vitro Glucocorticoid Activity Assay
To generate the necessary data, a common and effective method is a reporter gene assay. This assay measures the ability of a glucocorticoid to activate the GR and drive the expression of a reporter gene, such as luciferase.
Objective: To determine the EC50 values for this compound and Dexamethasone by measuring the activation of the glucocorticoid receptor in a cell-based reporter assay.
Materials:
-
AD293 cells (or similar) stably transfected with a glucocorticoid response element (GRE)-driven luciferase reporter construct.
-
This compound and Dexamethasone.
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Methodology:
-
Cell Seeding: Plate the transfected AD293 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution series for this compound and Dexamethasone in the appropriate vehicle (e.g., DMSO) and then dilute into the cell culture medium. A typical concentration range might span from 1 pM to 1 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
Below is a diagram illustrating the experimental workflow.
Caption: Workflow for the in vitro reporter gene assay.
Statistical Analysis and Data Presentation
The raw data (luminescence readings) must be processed and analyzed to determine potency.
Statistical Workflow:
-
Data Normalization: For each drug concentration, normalize the luminescence signal. The response is typically expressed as a percentage of the maximal response observed.
-
Dose-Response Curve Fitting: Plot the normalized response against the logarithm of the drug concentration. Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[8][10]
-
EC50 Determination: From the fitted curve, calculate the EC50 value, which is the concentration at which 50% of the maximal response is achieved.[7]
-
Relative Potency Calculation: Ensure the dose-response curves are parallel. If they are, calculate the relative potency (RP) of this compound to Dexamethasone using the formula: RP = EC50(Dexamethasone) / EC50(this compound).
The diagram below outlines the statistical analysis process.
Caption: Statistical workflow for potency determination.
Data Presentation:
Quantitative results should be summarized in a clear, tabular format. The following table presents hypothetical data from the experiment described above to illustrate the final output.
| Compound | EC50 (nM) [95% CI] | Relative Potency (vs. Dexamethasone) |
| Dexamethasone | 1.25 [0.98 - 1.52] | 1.0 (Reference) |
| This compound | 0.45 [0.31 - 0.59] | 2.78 |
Data are hypothetical and for illustrative purposes only.
Mechanism of Action: Glucocorticoid Receptor Signaling
Understanding the underlying biological pathway is crucial for interpreting potency data. This compound, as a GR agonist, initiates a signaling cascade that modulates gene expression.
The binding of this compound to the cytoplasmic Glucocorticoid Receptor (GR) causes the dissociation of heat shock proteins (HSPs). The activated GR-Cortivazol complex then translocates into the nucleus.[2] Inside the nucleus, it dimerizes and binds to Glucocorticoid Response Elements (GREs) on the DNA. This binding event recruits coactivators, leading to the transcription of anti-inflammatory genes (trans-activation). Conversely, the complex can also interfere with other transcription factors like NF-κB and AP-1 to suppress the expression of pro-inflammatory genes (trans-repression).[2]
The following diagram visualizes this signaling pathway.
Caption: Glucocorticoid receptor signaling pathway.
By adhering to these detailed experimental and statistical protocols, researchers can generate high-quality, reproducible data for objectively comparing the potency of this compound against other glucocorticoids.
References
- 1. This compound mediated induction of glucocorticoid receptor messenger ribonucleic acid in wild-type and dexamethasone-resistant human leukemic (CEM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Comparison of two structurally diverse glucocorticoid receptor agonists: this compound selectively regulates a distinct set of genes separate from dexamethasone in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. towardsdatascience.com [towardsdatascience.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. quantics.co.uk [quantics.co.uk]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Safety Operating Guide
Navigating the Safe Disposal of Cortivazol: A Procedural Guide
The proper management and disposal of pharmaceutical compounds are paramount in research and development settings to ensure personnel safety and environmental protection. Cortivazol, a substance identified with reproductive toxicity, requires meticulous handling and adherence to specific disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, aligning with established safety regulations and best practices for laboratory operations.
Core Safety and Handling Data
All personnel must be thoroughly familiar with the hazards associated with this compound before handling. The following table summarizes critical safety and regulatory information.
| Parameter | Specification | Source(s) |
| Hazard Classification | Reproductive Toxicity, Category 2 | [1] |
| GHS Hazard Statement | H361: Suspected of damaging fertility or the unborn child | |
| Key Regulations | Resource Conservation and Recovery Act (RCRA), EPA, State, and Local Regulations | [2][3] |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, tightly fitting safety goggles, fire/flame resistant and impervious clothing, full-face respirator (if exposure limits are exceeded) | [1][4] |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing | [1] |
| Environmental Precautions | Discharge into the environment must be avoided; do not let the chemical enter drains | [1] |
Standard Operating Procedure: this compound Waste Disposal
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including pure compounds, contaminated labware, and personal protective equipment (PPE).
Phase 1: Preparation and Precaution
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][4][5]
-
Designate a Waste Area: Establish a clearly marked, segregated area within the laboratory for the accumulation of this compound waste.
-
Don Appropriate PPE: All personnel handling this compound must wear the specified personal protective equipment. This includes:
-
Ensure Proper Ventilation: Conduct all handling and disposal preparations in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dusts or aerosols.[1][4]
Phase 2: Waste Segregation and Containment
-
Identify Waste Streams: Properly segregate this compound waste from other laboratory waste streams. Do not mix with non-hazardous waste.
-
Containerize Solid Waste:
-
Manage Contaminated Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound should be placed directly into a designated sharps container for hazardous pharmaceutical waste.
-
Decontaminate and Dispose of Empty Packaging:
-
Containers can be triple-rinsed with an appropriate solvent.[1] The rinsate must be collected and disposed of as hazardous waste.
-
Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of according to institutional guidelines, which may include sanitary landfill or controlled incineration for combustible materials.[1]
-
Phase 3: Final Disposal and Documentation
-
Store Securely: Store the sealed hazardous waste container in a locked, secure, and well-ventilated location, away from incompatible materials.[1][4]
-
Arrange for Licensed Disposal: The final disposal of this compound waste must be conducted through a licensed chemical destruction facility or via controlled incineration.[1] Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal.
-
Maintain Records: Keep meticulous records of the amount of this compound waste generated and the date of its transfer to the disposal facility, in accordance with institutional and regulatory requirements.
Phase 4: Accidental Release and Spill Management
-
Evacuate and Secure: In the event of a spill, evacuate personnel to a safe area and remove all sources of ignition.[1][4]
-
Control and Contain: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Clean-Up:
-
Report: Report the incident to your laboratory supervisor and EHS department immediately.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Cortivazol
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent compounds like Cortivazol is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step instructions, laboratories can build a culture of safety and trust.
This compound, a glucocorticoid, requires careful handling due to its physiological activity.[1] The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE) Protocol
The following table summarizes the recommended PPE for handling this compound in various laboratory settings. Consistent adherence to these guidelines is mandatory to mitigate risks.
| Situation | Required Personal Protective Equipment | Purpose |
| Routine Handling (Weighing, preparing solutions) | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | Prevents skin and eye contact with small quantities of the compound. |
| Handling Powders or Generating Aerosols | - Double-gloving (nitrile)- Disposable gown with cuffs- Tightly fitting safety goggles- Face shield- NIOSH-approved respirator | Provides enhanced protection against inhalation of airborne particles and splashes to the face and eyes.[2] |
| Spill Cleanup | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant disposable coveralls- Chemical-resistant boots or shoe covers- Full-face respirator with appropriate cartridges | Ensures maximum protection from skin, eye, and respiratory exposure during emergency situations. |
| Disposal of Waste | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | Protects against accidental contact with contaminated waste materials. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.
Detailed Methodologies
Handling and Storage:
-
Preparation: Before handling, ensure a designated area, such as a chemical fume hood, is prepared and all necessary PPE is readily available.[3] Always consult the Safety Data Sheet (SDS) for specific handling instructions.
-
Personal Protective Equipment: Wear appropriate PPE as outlined in the table above. For handling powders, a NIOSH-approved respirator is essential to prevent inhalation.[2]
-
Weighing and Transfer: Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid the formation of dust and aerosols.[3] Use non-sparking tools.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[1][3]
Accidental Release Measures:
In the event of a spill, evacuate personnel from the immediate area.[2][3] Wearing the appropriate PPE for spill cleanup, contain the spill using an inert absorbent material. Prevent the material from entering drains or waterways. Collect the absorbed material into a sealed container for disposal.
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be considered hazardous waste.
-
Containerization: Place all contaminated waste into a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[2][3] Do not dispose of this compound down the drain or in the regular trash. Unused medicines should be disposed of through a drug take-back program if available.[4][5] If a take-back program is not an option, the material should be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed bag, and then discarded in the household trash, provided this aligns with local regulations.[4][5][6]
First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse eyes with water for at least 15 minutes.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[3]
In all cases of exposure, seek immediate medical attention.[2][3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
